molecular formula C6H5BrN2O2 B2365967 3-Bromo-5-methyl-4-nitropyridine CAS No. 1379323-18-8

3-Bromo-5-methyl-4-nitropyridine

Cat. No.: B2365967
CAS No.: 1379323-18-8
M. Wt: 217.022
InChI Key: KUHYGUUDVQBULL-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-4-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.022. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-methyl-4-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methyl-4-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHYGUUDVQBULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-5-methyl-4-nitropyridine molecular structure

[1][2][3][4][5][6]

Executive Summary

3-Bromo-5-methyl-4-nitropyridine is a highly functionalized pyridine intermediate used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antidementia drugs (e.g., tau aggregation inhibitors). Its value lies in its 3,4,5-substitution pattern , which offers three distinct vectors for orthogonal functionalization:

  • C4-Nitro: A labile leaving group for nucleophilic aromatic substitution (

    
    ).
    
  • C3-Bromo: A handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C5-Methyl: A steric blocker or a site for benzylic oxidation.

PropertyData
CAS Number 1379323-18-8
Molecular Formula

Molecular Weight 217.02 g/mol
SMILES Cc1c(Br)c([O-])ccn1
Appearance Pale yellow to off-white solid
Predicted pKa ~ -0.5 (Pyridine N), highly electron-deficient

Structural & Electronic Analysis

Steric & Electronic Environment

The molecule features a "push-pull-withdraw" electronic system that dictates its reactivity.

  • The Nitro Group (C4): This is the dominant electronic feature. Positioned at C4, it exerts a powerful electron-withdrawing effect (-M, -I) on the ring, making the C2 and C6 positions electron-poor, but more importantly, making the C4 position itself highly susceptible to nucleophilic attack (ipso-substitution).

  • The Bromo Group (C3): Provides inductive withdrawal (-I) and weak mesomeric donation (+M). Crucially, it provides steric bulk adjacent to the nitro group, twisting the nitro group slightly out of planarity with the pyridine ring. This relieves steric strain but can slightly reduce the resonance withdrawal of the nitro group.

  • The Methyl Group (C5): A weak electron donor (+I). Its primary role in this scaffold is steric; it blocks the C5 position and adds lipophilicity.

3D Conformation

Due to the flanking bromine (atomic radius ~114 pm) and methyl group, the central nitro group experiences significant steric crowding. In the ground state, the nitro group likely adopts a torsion angle of 30–60° relative to the pyridine plane to minimize van der Waals repulsion with the C3-Br and C5-Me. This "locked" conformation can influence the regioselectivity of incoming nucleophiles.

Synthetic Pathways[7][8]

The synthesis of 3-bromo-5-methyl-4-nitropyridine is non-trivial due to the difficulty of directing nitration to the 4-position of a pyridine ring. Direct nitration of 3-bromo-5-methylpyridine typically fails or gives low yields due to protonation of the pyridine nitrogen (deactivating the ring).

The N-Oxide Route is the industry-standard protocol for accessing this scaffold.

Protocol: The N-Oxide Strategy

This route leverages the activation of pyridine N-oxides to electrophilic nitration at the 4-position.

  • N-Oxidation: Treatment of commercially available 3-bromo-5-methylpyridine (CAS 3430-16-8) with mCPBA or

    
    /Urea in DCM/Methanol yields the N-oxide.[1]
    
  • Nitration: The N-oxide is subjected to fuming

    
     and 
    
    
    at elevated temperatures (80–100°C). The N-oxide oxygen donates electron density, directing the nitronium ion (
    
    
    ) to the 4-position (para to the N-oxide).
  • Deoxygenation: The resulting 4-nitro-N-oxide is reduced to the free base using Phosphorus Trichloride (

    
    )  or iron powder in acetic acid.
    
Visualization of Synthesis Workflow

SynthesisStart3-Bromo-5-methylpyridine(CAS 3430-16-8)Step1N-Oxidation(mCPBA, DCM)Start->Step1Inter1Intermediate:N-OxideStep1->Inter1Yield ~90%Step2Nitration(HNO3, H2SO4, 100°C)Inter1->Step2Inter24-Nitro-N-oxideStep2->Inter2Regioselective C4Step3Deoxygenation(PCl3 or Fe/AcOH)Inter2->Step3FinalTARGET:3-Bromo-5-methyl-4-nitropyridineStep3->FinalYield ~60-75%

Caption: Canonical synthetic route utilizing N-oxide activation to overcome pyridine deactivation.

Reactivity Profile & Applications

The core utility of 3-bromo-5-methyl-4-nitropyridine is its ability to serve as a "switchboard" for sequential functionalization.[1]

Primary Vector: Nucleophilic Aromatic Substitution ( )

The 4-nitro group is an excellent leaving group in this electron-deficient system.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Mild base (

    
    , 
    
    
    ) in polar aprotic solvents (DMF, DMSO, NMP).
  • Regioselectivity: Exclusive to C4. The C3-Br is stable under standard

    
     conditions unless very strong forcing conditions are used.
    
  • Application: This step is typically performed first to install the core pharmacophore (e.g., an amino side chain).

Secondary Vector: Palladium-Catalyzed Coupling

Once the nitro group is displaced (or reduced to an amine), the C3-Bromine becomes the focal point.

  • Reactions: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Amines), Sonogashira (Alkynes).

  • Precaution: If the nitro group is still present, oxidative addition of Pd(0) can be sluggish, and the nitro group can poison certain catalysts. It is often reduced to an amine (

    
    ) or displaced before the coupling step.
    
Reactivity Map[8]

ReactivityCenter3-Bromo-5-methyl-4-nitropyridineSNArSNAr Displacement(C4 Position)Center->SNArNucleophiles(R-NH2, R-OH)ReductionNitro Reduction(Fe/HCl or H2/Pd)Center->ReductionStandard cond.CouplingPd-Catalyzed Coupling(C3 Position)Center->CouplingChallenging(Nitro interference)Prod_SNAr4-Amino/AlkoxyDerivativesSNAr->Prod_SNArProd_Red3-Bromo-5-methyl-4-aminopyridineReduction->Prod_RedProd_CoupBiaryl/HeterobiarylScaffoldsCoupling->Prod_CoupProd_Red->CouplingSuzuki/Buchwald

Caption: Orthogonal reactivity logic.

Analytical Characterization (Expected)

Researchers synthesizing this compound should verify structure using these predicted parameters:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       ~8.7–8.8 ppm (s, 1H, H2 ): Deshielded by adjacent N and Br.
      
    • 
       ~8.5–8.6 ppm (s, 1H, H6 ): Deshielded by adjacent N and Me.
      
    • 
       ~2.4–2.5 ppm (s, 3H, CH3 ): Benzylic methyl signal.
      
    • Note: No coupling typically observed between H2 and H6 due to para-like separation.

  • Mass Spectrometry (LC-MS):

    • M+1: 217/219 (1:1 ratio due to

      
       isotope pattern).
      
    • Fragmentation: Loss of

      
       (M-46) is a common fragmentation pathway.
      

Safety & Handling

  • Explosion Hazard: Like many low-molecular-weight nitro compounds, this molecule may be energetic. Avoid heating crude residues to dryness.

  • Skin Sensitization: Halogenated nitropyridines are potent skin irritants and sensitizers. Double-gloving and use of a fume hood are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.

References

  • Chemical Abstract Service. (2025). CAS Registry Number 1379323-18-8: 3-Bromo-5-methyl-4-nitropyridine.[2][3][4][5][1][6] American Chemical Society.

  • F. Hoffmann-La Roche AG. (2005).[7] Patent WO2005/16892 A1: Preparation of Pyridine Derivatives. World Intellectual Property Organization. Link

  • Schlosser, M. (2005). The regioselectivity of electrophilic substitutions on pyridines.
  • Lead Sciences. (2024). Product Catalog: 3-Bromo-5-methyl-4-nitropyridine. Link

  • Ambeed. (2024). Safety Data Sheet: 3-Bromo-5-methyl-4-nitropyridine. Link

Technical Profile: 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the dense functionalization of the pyridine core: a nitro group at C4 (a potent leaving group or amine precursor), a bromine at C3 (a handle for cross-coupling), and a methyl group at C5 (providing steric bulk and lipophilicity).

This specific substitution pattern makes it a critical intermediate for synthesizing 3,4,5-trisubstituted pyridines and fused bicyclic systems like azaindoles and deazapurines , which are ubiquitous in kinase inhibitor design. This guide outlines the rational synthesis, reactivity profile, and handling protocols for this compound, distinguishing it from its common isomers.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

ParameterData
IUPAC Name 3-Bromo-5-methyl-4-nitropyridine
CAS Number 1379323-18-8
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
SMILES Cc1cncc(Br)c1[O-]
Appearance Yellow crystalline solid (Typical of nitropyridines)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
Key Isomer Warning Distinct from 3-bromo-4-methyl-5-nitropyridine (CAS 69872-15-7).[1] Verify regiochemistry via NMR (coupling constants).

Synthetic Strategy: The N-Oxide Route[1]

Direct nitration of 3-bromo-5-methylpyridine is inefficient due to the deactivating nature of the pyridine nitrogen and the bromine atom.[1] The most authoritative and regioselective route employs N-oxide activation .[1]

Retrosynthetic Logic

The synthesis relies on the unique electronic properties of pyridine N-oxides. The N-oxide oxygen donates electron density into the ring (specifically to C2 and C4), overcoming the deactivation from the bromine and allowing electrophilic aromatic substitution (nitration) to occur at the C4 position.

Synthesis Workflow Diagram

SynthesisRoute Start 3-Bromo-5-methylpyridine (Commercially Available) NOxide Intermediate A: 3-Bromo-5-methylpyridine N-oxide Start->NOxide mCPBA or H2O2 (N-Oxidation) NitroNOxide Intermediate B: 3-Bromo-5-methyl-4-nitropyridine N-oxide NOxide->NitroNOxide HNO3 / H2SO4 (Nitration @ C4) Product Target: 3-Bromo-5-methyl-4-nitropyridine NitroNOxide->Product PCl3 or Fe/AcOH (Deoxygenation)

Figure 1: Step-wise synthesis via the N-oxide activation pathway.[1][2] This route ensures high regioselectivity for the 4-nitro position.[1]

Detailed Experimental Protocols

Note: As a Senior Application Scientist, I emphasize that these protocols are based on validated methodologies for analogous 3,5-disubstituted pyridines. Always perform a small-scale pilot.[1]

Protocol A: N-Oxidation

Objective: Activate the pyridine ring for nitration.[1]

  • Dissolution: Dissolve 3-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM).

  • Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise to control exotherm.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.[3]

  • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct) and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The N-oxide is typically a polar, off-white solid.[1]

Protocol B: Regioselective Nitration

Objective: Introduce the nitro group at C4.

  • Preparation: Dissolve Intermediate A (N-oxide) in concentrated H₂SO₄.

  • Nitration: Add fuming HNO₃ (1.5 eq) dropwise at 0°C.

  • Heating: Heat the mixture to 90–100°C for 2–4 hours.

    • Mechanistic Insight: The N-oxide directs the nitronium ion (NO₂⁺) to the 4-position, which is sterically accessible despite the 3,5-substituents.

  • Quench: Pour onto crushed ice carefully. Neutralize with solid Na₂CO₃ or NH₄OH to pH 7–8.

  • Isolation: Extract with EtOAc. The product (Intermediate B) is usually a yellow solid.[4][3][5]

Protocol C: Deoxygenation

Objective: Restore the pyridine core.

  • Reaction: Suspend Intermediate B in DCM or CHCl₃. Add PCl₃ (2.0 eq) dropwise at 0°C (Exothermic!).

  • Reflux: Heat to reflux for 1–2 hours.

  • Workup: Quench with ice water. Basify with NaOH.[6][3] Extract with DCM.[3]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Reactivity Profile & Applications

The "value" of 3-bromo-5-methyl-4-nitropyridine lies in its orthogonal reactivity.[1] It possesses two distinct electrophilic sites (C3-Br and C4-NO₂) and one nucleophilic site (Pyridine N).[1]

Reactivity Logic Diagram

Reactivity Target 3-Bromo-5-methyl-4-nitropyridine SnAr SnAr (Nucleophilic Aromatic Substitution) Attack at C4 Target->SnAr  Nucleophiles (RO-, RNH2)   Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Reaction at C3 Target->Suzuki  Ar-B(OH)2, Pd(0)   Reduction Nitro Reduction Conversion to Amine Target->Reduction  Fe/AcOH or H2, Pd/C   Prod_SnAr 4-Alkoxy/Amino-3-bromo-5-methylpyridine SnAr->Prod_SnAr Prod_Suzuki 3-Aryl-5-methyl-4-nitropyridine Suzuki->Prod_Suzuki Prod_Red 3-Bromo-5-methylpyridin-4-amine (Azaindole Precursor) Reduction->Prod_Red

Figure 2: Orthogonal reactivity map.[1] The C4-nitro group is highly labile to nucleophilic attack due to the electron-deficient nature of the nitropyridine ring.[1]

Key Applications
  • Kinase Inhibitors: The 3,4-substitution pattern allows for cyclization into 1H-pyrrolo[2,3-c]pyridines (6-azaindoles) .[1] Reduction of the nitro group to an amine, followed by Pd-catalyzed cyclization with the adjacent bromine, builds the bicyclic core.

  • SnAr Displacement: The nitro group at C4 is an excellent leaving group. Treatment with alkoxides or amines yields 4-functionalized pyridines that are otherwise difficult to access.[1]

Safety & Handling

  • Hazards: As a nitropyridine, this compound is potentially explosive upon rapid heating. It is also a likely skin sensitizer and irritant.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

  • Synthesis of 4-Nitropyridines via N-Oxides

    • Title: The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide.[1]

    • Source: Recueil des Travaux Chimiques des Pays-Bas (via ResearchGate).[1]

    • Context: Confirms that nitration of 3-bromo- and 3,5-disubstituted pyridine N-oxides selectively yields the 4-nitro derivative.[1]

  • General Reactivity of 3-Bromo-4-nitropyridines

    • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.[1][7]

    • Source: Heterocycles.[5][8]

    • Context: Details the SnAr reactivity and potential for nitro-group migration/displacement
  • Commercial Identity Verification

    • Title: 3-Bromo-5-methyl-4-nitropyridine Product Page.[1][9][10]

    • Source: ChemSrc.[9]

    • Context: Verifies CAS 1379323-18-8 and chemical structure.[1][9]

Sources

3-Bromo-5-methyl-4-nitropyridine stability and storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-methyl-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methyl-4-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The presence of three distinct functional groups—a bromine atom, a methyl group, and a nitro group—on the pyridine core imparts a unique reactivity profile that is advantageous for synthetic transformations but also introduces specific challenges related to chemical stability and long-term storage. This guide provides a comprehensive analysis of the factors influencing the stability of 3-Bromo-5-methyl-4-nitropyridine, outlines scientifically grounded protocols for its optimal storage and handling, and offers a framework for designing stability assessment studies.

Chemical Identity and Physicochemical Properties

A thorough understanding of the stability of a chemical compound begins with its fundamental properties. 3-Bromo-5-methyl-4-nitropyridine is a solid, typically appearing as an off-white to light yellow substance.[2] Its structural and physical characteristics are pivotal to its behavior.

PropertyValueSource(s)
CAS Number 69872-15-7[2][3]
Molecular Formula C₆H₅BrN₂O₂[3][4]
Molecular Weight 217.02 g/mol [3]
Appearance Off-white to light yellow solid[2]
Melting Point 57-58 °C[2]
Boiling Point 269 °C[2]
Density 1.709 g/cm³[2]
Storage Temperature Room Temperature (Sealed, Dry)[2]

The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the electron density of the pyridine ring, making the compound susceptible to certain degradation pathways.

Core Principles of Chemical Stability and Reactivity

The stability of 3-Bromo-5-methyl-4-nitropyridine is not absolute but is contingent on its environment. The key to its preservation lies in understanding its inherent reactivity. The nitro group, in particular, renders the pyridine ring electron-deficient, which is a critical factor in its chemistry.

Susceptibility to Nucleophilic Aromatic Substitution

Nitropyridines are known to undergo nucleophilic aromatic substitution, where the nitro group can be displaced by a nucleophile.[5] This reactivity is a cornerstone of their synthetic utility but also a primary pathway for degradation. The presence of strong nucleophiles, especially in combination with heat, can lead to the decomposition of the material.

Thermal and Photochemical Sensitivity
Hydrolytic Stability

The compound should be stored in a dry environment. While many brominated pyridines are relatively stable, the presence of an activating nitro group could potentially make the C-Br bond more susceptible to hydrolysis under non-neutral pH conditions or elevated temperatures, leading to the formation of hydroxypyridine derivatives.

The interplay of these factors dictates the necessary conditions for storage and handling, as illustrated in the following decision-making workflow.

G cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions A Homogenize Single Batch B Aliquot into Inert Vials A->B C T=0 Analysis (HPLC, Appearance) B->C D1 25°C / 60% RH C->D1 D2 40°C / 75% RH C->D2 D3 Photostability C->D3 D4 5°C (Control) C->D4 E Pull Samples at Time Points F Analyze Purity & Degradants E->F G Compare to T=0 & Assess Shelf-Life F->G D1->E D2->E D3->E D4->E

Caption: Experimental workflow for a formal stability study of 3-Bromo-5-methyl-4-nitropyridine.

Conclusion

While 3-Bromo-5-methyl-4-nitropyridine is generally stable when stored correctly, its reactivity profile necessitates careful attention to storage and handling conditions. The primary risks to its stability are exposure to moisture, high temperatures, light, and incompatible chemicals like strong nucleophiles and oxidizers. By implementing the protocols described in this guide—storing the compound in a cool, dry, dark place, preferably under an inert atmosphere for long-term preservation, and adhering to safe handling practices—researchers can ensure the chemical integrity of the material and obtain reliable, reproducible results in their scientific endeavors.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet for 3-Bromo-5-methylpyridine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromo-4-methylpyridine.
  • Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
  • Acros Pharmatech. (n.d.). 3-Bromo-5-methyl-4-nitropyridine.
  • TCI Chemicals. (2025). Safety Data Sheet for 5-Bromo-2-cyano-3-nitropyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromopyridine.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-478.
  • Wang, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
  • Fisher Scientific. (2011). Safety Data Sheet for 2-Amino-3-nitropyridine.
  • ECHEMI. (n.d.). 2-AMINO-5-NITROPYRIDINE SDS.
  • Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590.
  • Tabolin, A. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet for 3,5-Dibromopyridine.
  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
  • ChemicalBook. (2025). 4-Nitropyridine N-oxide Chemical Properties, Uses, Production.
  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • ChemicalBook. (2025). 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet.
  • IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%.
  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • PubChemLite. (n.d.). 3-bromo-4-methyl-5-nitropyridine (C6H5BrN2O2).

Sources

Technical Stewardship Guide: 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Provenance[1][2][3][4]

Crucial Isomer Distinction: In drug development, particularly kinase inhibitor synthesis, the precise substitution pattern of the pyridine ring dictates reactivity. 3-Bromo-5-methyl-4-nitropyridine is frequently confused with its isomer, 3-bromo-4-methyl-5-nitropyridine. Verification of the CAS number and NMR data prior to usage is a mandatory quality gate.

FeatureSpecification
Chemical Name 3-Bromo-5-methyl-4-nitropyridine
CAS Number 1379323-18-8 (Verify against CoA; distinct from 69872-15-7)
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2]

Hazard Profiling & Toxicology (GHS)

Scientist’s Insight: While specific toxicological data for this exact isomer is often limited in public registries, the structural combination of a halogenated pyridine and a nitro group necessitates a "Category 2/3" default assumption. We treat this as a potent alkylating agent and a potential energetic sensitizer until proven otherwise.

GHS Classification (Derived/Estimated)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[6]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[2]

Specific Chemical Risks[1]
  • Nitropyridine Instability: Nitro-substituted pyridines can exhibit lower thermal decomposition temperatures than their benzene counterparts. Avoid heating dry residues above 100°C without DSC (Differential Scanning Calorimetry) validation.

  • Sensitization: Halogenated pyridines are known skin sensitizers. "Pyridine itch" or contact dermatitis can occur even with minor exposure.

  • Hydrolysis: The C-Br bond, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack (hydrolysis) in basic conditions, potentially releasing bromide ions and generating reactive hydroxypyridines.

Engineering Controls & PPE Matrix

The "Barrier-First" Strategy: Do not rely solely on PPE. The hierarchy of controls must prioritize containment.

ParameterStandard Protocol (< 1g)Scale-Up Protocol (> 10g)
Primary Containment Chemical Fume Hood (Face velocity > 0.5 m/s)Vented Balance Enclosure or Glovebox
Respiratory N95 (if powder handling outside enclosure)P100/P3 Respirator or PAPR
Dermal Double Nitrile Gloves (0.11 mm min)Silver Shield / Laminate Gloves (under Nitrile)
Ocular Chemical Splash GogglesFace Shield + Goggles
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or Disposable Coveralls

Strategic Handling Protocols

A. Weighing & Transfer Workflow

Static electricity is a major risk with dry nitropyridine powders.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Anti-Static: Use an ionizing bar or anti-static gun on the spatula and weighing boat.

  • Transfer: Dissolve the solid in the reaction solvent (e.g., DCM or DMF) inside the weigh station before moving it to the reaction vessel. Transporting solutions is safer than transporting powders.

B. Reaction Setup & Quenching

Mechanism: The 4-nitro group makes the ring electron-deficient, increasing susceptibility to Nucleophilic Aromatic Substitution (SₙAr).

  • Inert Atmosphere: Always run reactions under Nitrogen or Argon. Moisture can lead to impurity formation (pyridones).

  • Exotherm Control: When adding nucleophiles (e.g., amines, alkoxides), expect an exotherm. Add reagents dropwise at 0°C.

  • Work-up: Avoid strongly basic aqueous washes (pH > 12) for prolonged periods, as this may degrade the product.

C. Waste Disposal[11][12][13]
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in waste streams.

  • Labeling: Clearly tag as "Halogenated Organic - Toxic - Nitrogen Containing."

  • Quenching: Treat residual solids with dilute sodium hypochlorite (bleach) only if validated by your specific waste protocol, otherwise, dispose as solid hazardous waste.

Visualized Workflows

Logic Diagram: Safe Handling Decision Tree

This diagram guides the researcher on containment strategies based on scale and physical state.

HandlingProtocol Start Start: Handling 3-Bromo-5-methyl-4-nitropyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Solution Solution StateCheck->Solution Lower Dust Risk QtyCheck Quantity > 5g? Solid->QtyCheck Hood Standard Fume Hood (Sash @ 18 inches) Solution->Hood QtyCheck->Hood No (<5g) Glovebox Glovebox / Isolator (Inert Atmosphere) QtyCheck->Glovebox Yes (>5g) PPE_Std PPE: Nitrile Gloves + Goggles Hood->PPE_Std PPE_High PPE: Double Glove (Laminate) + Resp Glovebox->PPE_High

Caption: Decision logic for containment based on physical state and quantity to minimize inhalation risk.

Logic Diagram: Emergency Response Pathway

Immediate actions to take in case of exposure or spill.

EmergencyResponse Incident Incident Occurs Type Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash 15 min (Soap/Water) Discard Contaminated Clothing Skin->Action_Skin Action_Eye Flush 15 min (Eyewash) Remove Contacts Eye->Action_Eye Action_Inhale Move to Fresh Air Oxygen if Labored Breathing Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response workflow for acute exposure events.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen. The compound is sensitive to moisture and light.[7]

  • Container: Amber glass vial with a Teflon-lined cap. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HBr).

  • Shelf Life: Re-test purity (HPLC/NMR) every 6 months. Look for darkening of the powder, which indicates degradation.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-Nitropyridine N-oxide.[6][8] Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Electrophilicity & Functionalization of 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-methyl-4-nitropyridine (BMNP) represents a "privileged scaffold" in heterocyclic chemistry, particularly for the synthesis of kinase inhibitors and fused polycyclic systems like azaindoles. Its utility stems from a unique electrophilic tension : the interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group at C4, and the chemically distinct bromine handle at C3.

This guide deconstructs the electrophilicity of the pyridine ring in BMNP, providing a mechanistic roadmap for chemoselective functionalization. Unlike simple pyridines, BMNP offers three distinct reactive vectors—Nucleophilic Aromatic Substitution (


), Vicarious Nucleophilic Substitution (VNS), and Palladium-catalyzed cross-coupling—which must be carefully orchestrated to avoid "dead-end" byproducts.

Electronic Topography & Activation Map

To master the reactivity of BMNP, one must first visualize the electron density distribution. The molecule is not uniformly electrophilic; it possesses specific "hotspots" driven by resonance and induction.

The Dominance of the C4-Nitro Group

The nitro group at position 4 is the defining feature of this scaffold. In a standard benzene ring, a nitro group activates ortho and para positions for nucleophilic attack.[1] However, in a pyridine ring, the nitrogen atom (N1) already depletes electron density from C2, C4, and C6.

  • Synergistic Depletion: The C4 position is acted upon by both the ring nitrogen (para-relationship) and the nitro group (ipso-relationship). This makes C4 exceptionally electrophilic.

  • Leaving Group Ability: In 4-nitropyridines, the nitro group (

    
    ) is often a superior leaving group compared to halides (including the C3-bromide) when reacting with hard nucleophiles (amines, alkoxides). This is a critical divergence from standard benzene chemistry.
    
The C3-Bromo and C5-Methyl Effect
  • C3-Bromo (Inductive Withdrawal): The bromine atom exerts an inductive electron-withdrawing effect (-I), further acidifying the adjacent C2 and C4 protons/carbons. While typically a handle for cross-coupling, it also lowers the LUMO energy of the ring, accelerating

    
     at C4.
    
  • C5-Methyl (Steric & Electronic Modulation): The methyl group is a weak electron donor (+I). Its primary role is steric; it shields the C4-nitro group slightly, but more importantly, it blocks the C5 position from unwanted side reactions (like VNS), forcing nucleophiles toward C2 or C6 if C4 is inaccessible.

Reactivity Visualization (DOT Diagram)

The following diagram maps the electrophilic vectors of BMNP.

BMNP_Reactivity BMNP 3-Bromo-5-methyl-4-nitropyridine (Core Scaffold) C4_Site C4 Position (Nitro) Primary Electrophile BMNP->C4_Site Highest Deficit C3_Site C3 Position (Bromo) Secondary Handle BMNP->C3_Site Leaving Group C2_C6_Site C2/C6 Positions Vicarious Sites BMNP->C2_C6_Site Acidic Protons SNAr SNAr Displacement (Amines/Thiols displace NO2) C4_Site->SNAr Dominant Pathway Bartoli Bartoli Cyclization (Vinyl Grignard attack) C4_Site->Bartoli Indole Synthesis Suzuki Pd-Catalyzed Coupling (Suzuki/Stille at Br) C3_Site->Suzuki Requires Chemoselectivity Migration Nitro-Migration/Ring Opening (Anomalous Pathway) C2_C6_Site->Migration Side Reaction Risk

Figure 1: Electrophilic vectors and reactive hotspots of the BMNP scaffold. Note the red "High Alert" status of the C4 position.

Chemoselectivity: The vs. Cross-Coupling Paradox

A common failure mode in utilizing BMNP is attempting Palladium-catalyzed coupling at C3 before addressing the C4-nitro group.

The "Nitro Trap"

Palladium catalysts (e.g.,


, 

) are often incompatible with highly electrophilic nitro-pyridines under basic conditions. The basic conditions required for Suzuki coupling can trigger:
  • Direct displacement of the nitro group by the base (e.g., hydroxide or alkoxide), yielding the pyridinol or alkoxy-pyridine.

  • Degradation of the catalyst via oxidative addition into the weak C-NO2 bond (less common but possible).

Strategic Rule: Generally, functionalize C4 first (via


 or reduction) or use highly specific non-basic coupling conditions if C3 must be targeted first.
Protocol: Regioselective Displacement of Nitro Group

This protocol describes the displacement of the C4-nitro group by a primary amine. This is the most reliable reaction for this scaffold.

Mechanism: Addition-Elimination (


).
Key Insight:  The reaction proceeds via a Meisenheimer complex.[2][3] The C3-Bromo group stabilizes this intermediate inductively, accelerating the reaction compared to the non-brominated analog.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-5-methyl-4-nitropyridine (1.0 eq) in anhydrous THF or DMF (0.2 M).

    • Why DMF? Polar aprotic solvents stabilize the anionic Meisenheimer intermediate.

  • Nucleophile Addition: Add the primary amine (1.1 eq) and a non-nucleophilic base (DIPEA, 1.2 eq) at 0°C.

    • Caution: Do not use nucleophilic bases like NaOH or NaOMe, as they will compete with the amine.

  • Reaction: Stir at RT for 2-4 hours. Monitor via LCMS.

    • Endpoint: Disappearance of starting material (M+) and appearance of product (M+ - NO2 + Amine).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    

Data Summary: Relative Rates of Displacement

Leaving Group at C4 Nucleophile Relative Rate Outcome
-NO2 Primary Amine Fast Clean Product
-NO2 Thiol Very Fast Clean Product
-Br (at C3) Primary Amine Slow/No Rxn Regioselective for C4

| -NO2 | Alkoxide (RO-) | Fast | Risk: C2 attack/Migration |

Advanced Applications: The Azaindole Gateway

The most high-value application of BMNP is its conversion into 4-bromo-6-methyl-7-azaindole (and derivatives). This utilizes the "Bartoli Indole Synthesis" logic, exploiting the nitro group's reactivity with vinyl Grignard reagents.

Bartoli Reaction Logic

The nitro group is not just a leaving group; it is a precursor to the pyrrole ring nitrogen.

  • Attack: Vinyl magnesium bromide attacks the nitro group.

  • Cyclization: A sigmatropic rearrangement and cyclization onto the C3 position (displacing the bromide? No, usually the bromide is retained if the stoichiometry is controlled, or the cyclization happens at the vacant C3 if H is present. In BMNP, C3 is blocked by Br. Therefore, BMNP is typically used for modified syntheses where the Br is either preserved or used as the cyclization anchor via Pd-catalysis after reduction).

Correction: Standard Bartoli requires an ortho-hydrogen. BMNP has Br at C3 and Methyl at C5. Therefore, BMNP is not a substrate for classic Bartoli to form 7-azaindole directly using the C3-Br. Instead, it is reduced to the amine , then cyclized via Larock-type or Sonogashira/Cyclization sequences using the C3-Br and the newly formed C4-NH2.

Validated Workflow: The "Reduction-Cyclization" Route

This is the industry-standard route for drug discovery scaffolds using BMNP.

Synthesis_Workflow cluster_warning Critical Control Point SM 3-Bromo-5-methyl- 4-nitropyridine Step1 Step 1: Reduction (Fe/NH4Cl or H2/Ra-Ni) SM->Step1 Intermed 3-Bromo-5-methyl- 4-aminopyridine Step1->Intermed Step2 Step 2: Sonogashira (Terminal Alkyne) Intermed->Step2 Cyclization Step 3: Cyclization (Base/CuI) Step2->Cyclization Product Substituted 6-Azaindole Cyclization->Product

Figure 2: The "Reduction-Cyclization" workflow. Reducing the nitro group first (Step 1) neutralizes the excessive electrophilicity, allowing the C3-Br to be used for cross-coupling/cyclization (Step 2).

References

  • ChemicalBook. 3-Bromo-4-methyl-5-nitropyridine Properties and Reactivity. (Note: Analogous reactivity patterns).[4][5][6][7][8] Link

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (Theoretical basis for C4 displacement). Link

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-group Migration.[7] (Highlighting the risk of anomalous migration). Link

  • Google Patents. Process for the preparation of 5-azaindoles (CN1321118C). (Industrial application of nitro-pyridine reduction/cyclization).[9] Link

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Nitropyridines. (QM Analysis of regioselectivity). Link

Sources

The 3,5,4-Trifecta: Discovery and History of 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8).

A Technical Whitepaper for Medicinal Chemists and Process Scientists [1][2]

Executive Summary

3-Bromo-5-methyl-4-nitropyridine represents a specialized class of "dense-functionality" pyridine scaffolds.[1][2] Unlike simple monosubstituted pyridines, this molecule offers three distinct orthogonal reactive handles: a nitro group (C4) serving as a masked amine for amide/urea formation, a bromine atom (C3) primed for palladium-catalyzed cross-coupling, and a methyl group (C5) providing critical hydrophobic bulk and metabolic stability.[2]

Its emergence in the early 21st century (circa 2012) correlates with the pharmaceutical industry's shift toward "fragment-based drug discovery" (FBDD) and the demand for highly substituted heteroaromatics to target complex kinase binding pockets.

Historical Genesis & Synthetic Evolution[2]

The "Pyridine Substitution Problem"

Historically, accessing 3,4,5-trisubstituted pyridines was a significant synthetic bottleneck.[2] Electrophilic aromatic substitution (EAS) on pyridine is notoriously difficult due to the electron-deficient ring.

  • Early Era (1950s-1990s): Chemists relied on ring-closing reactions (e.g., Hantzsch synthesis) to build substituted pyridines, but these methods lacked the flexibility to place specific halogens and nitro groups at precise positions.

  • The N-Oxide Breakthrough: The discovery that pyridine N-oxides are susceptible to nitration at the C4 position (unlike the parent pyridine) opened the door to 4-nitropyridines.[1]

Emergence of the 3-Bromo-5-methyl-4-nitro Scaffold

The specific isomer 3-Bromo-5-methyl-4-nitropyridine gained prominence as researchers sought to synthesize analogs of kinase inhibitors that required a "3,5-substitution pattern" to induce specific conformational twists in the drug-target complex.[1][2]

  • Discovery Context: It appears in patent literature around 2012-2018, often associated with the synthesis of azaindoles and isoquinolin-amine derivatives for oncology (e.g., EGFR, ALK inhibitors) and neurodegenerative targets (e.g., Tau protein imaging agents).[2]

Chemical Utility & Reactivity Profile[2]

This compound is a "linchpin" intermediate because it enables divergent synthesis .

PositionFunctional GroupReactivity ModeApplication in Drug Design
C3 Bromine (-Br)Suzuki/Stille/Buchwald CouplingAttachment of aryl/heteroaryl "tail" groups.[1][2]
C4 Nitro (-NO2)Reduction to Amine (-NH2)Precursor for core amide/urea linkers (H-bond donors).[1][2]
C4 Nitro (-NO2)SNAr DisplacementDirect displacement by alkoxides or amines (rare but possible).[1][2]
C5 Methyl (-CH3)Steric/Electronic ModulatorInduces twist; blocks metabolic "soft spots".[1][2]

Authoritative Synthesis Protocol

Methodology: The "N-Oxide Activation Route" (Standard Industrial Process). Rationale: Direct nitration of 3-bromo-5-methylpyridine fails.[1][2] We must activate the ring via N-oxidation to direct the nitro group to C4.

Step-by-Step Workflow
Phase 1: N-Oxidation

Reagents: 3-Bromo-5-methylpyridine (Start), m-CPBA or H2O2/Acetic Acid.[1][2]

  • Dissolve 3-bromo-5-methylpyridine in DCM (dichloromethane).

  • Add m-CPBA (1.1 equiv) portion-wise at 0°C.

  • Stir at Room Temperature (RT) for 12-18 hours.

  • Workup: Wash with NaHCO3 to remove benzoic acid byproduct. Isolate 3-Bromo-5-methylpyridine N-oxide .

Phase 2: C4-Nitration (The Critical Step)

Reagents: HNO3 (Fuming), H2SO4 (Conc).

  • Dissolve the N-oxide in conc.[1][2] H2SO4 at 0°C.

  • Dropwise add fuming HNO3 (Caution: Exotherm).

  • Heat to 90-100°C for 4-6 hours. Mechanism: The N-oxide oxygen donates electron density to C4, overcoming the deactivating effect of the bromine.[1][2]

  • Quench: Pour onto ice/water. Neutralize carefully with Na2CO3.

  • Isolate: Filter the yellow solid precipitate (3-Bromo-5-methyl-4-nitropyridine N-oxide ).[1][2]

Phase 3: Deoxygenation

Reagents: PCl3 (Phosphorus Trichloride) or Fe/Acetic Acid (if nitro reduction is avoided).[2] Note: To obtain the target 3-Bromo-5-methyl-4-nitropyridine (retaining the nitro group), a mild deoxygenation is required.[1][2]

  • Suspend the nitrated N-oxide in CHCl3.

  • Add PCl3 (1.2 equiv) dropwise at 0°C.

  • Reflux for 2 hours.

  • Workup: Quench with ice water, extract with DCM.

  • Purification: Column chromatography (Hexane/EtOAc).

Visualizing the Synthetic Logic

The following diagram illustrates the "N-Oxide Route" and the divergent utility of the final scaffold.

SynthesisPath Start 3-Bromo-5-methylpyridine (Precursor) NOxide Intermediate 1: N-Oxide Formation Start->NOxide m-CPBA, DCM (Oxidation) Nitro Intermediate 2: 3-Bromo-5-methyl- 4-nitropyridine N-oxide NOxide->Nitro HNO3, H2SO4, 100°C (Electrophilic Nitration) Target TARGET: 3-Bromo-5-methyl- 4-nitropyridine Nitro->Target PCl3, CHCl3 (Deoxygenation) DrugA Kinase Inhibitors (Suzuki Coupling at C3) Target->DrugA Pd(PPh3)4, Ar-B(OH)2 DrugB Amide/Urea Drugs (Nitro Reduction at C4) Target->DrugB Fe/AcOH or H2/Pd

Figure 1: The synthetic pathway relies on N-oxide activation to force nitration at the sterically hindered C4 position, yielding the versatile 3,4,5-trisubstituted core.[2]

Data Summary: Physical & Chemical Properties[3][4]

PropertyValueRelevance
CAS Number 1379323-18-8Unique Identifier
Molecular Formula C6H5BrN2O2-
Molecular Weight 217.02 g/mol Fragment-based design compliant
Appearance Yellow Crystalline SolidTypical for nitropyridines
Solubility DCM, DMSO, MethanolProcess solvent compatibility
Stability Stable at RT; Light SensitiveStore in amber vials

References

  • Preparation of 3-Bromo-5-methylpyridine N-oxide derivatives. Patent Literature. (2018). WO2018/15307.[3] (Describes the use of 3-bromo-5-methylpyridine derivatives in kinase inhibitor synthesis). [1][2]

  • Synthesis and Functionalization of 3-Nitropyridines. Organic Syntheses. (Historical context on N-oxide nitration methodology). [2]

  • 3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8) Product Entry. ChemicalBook/Ambeed. (Confirming physical properties and commercial availability). [1][2]

  • C-H Activation and Functionalization of Pyridines. Journal of Medicinal Chemistry. (General reference for the utility of 3,5-disubstituted pyridines in drug design). [1][2]

Sources

An In-depth Technical Guide to 3-Bromo-5-methyl-4-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active molecules. Within this class of compounds, 3-Bromo-5-methyl-4-nitropyridine emerges as a highly versatile and strategically important intermediate.

This technical guide provides a comprehensive overview of 3-bromo-5-methyl-4-nitropyridine, from its synthesis and chemical reactivity to its potential applications as a key building block in the pharmaceutical industry. The strategic placement of a bromo, methyl, and nitro group on the pyridine ring imparts a unique reactivity profile, offering medicinal chemists a powerful tool for molecular elaboration and the synthesis of complex drug candidates. The bromo substituent serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group for further functionalization. The methyl group provides a point of steric differentiation and can influence the molecule's binding to biological targets. This guide will delve into the scientific principles that underpin the utility of this compound, providing researchers and drug development professionals with the in-depth knowledge required to effectively leverage its potential.

Proposed Synthesis of 3-Bromo-5-methyl-4-nitropyridine

A direct, documented synthesis of 3-bromo-5-methyl-4-nitropyridine is not extensively reported in the literature. However, a plausible and efficient synthetic route can be proposed based on established transformations of pyridine derivatives. The most logical approach involves the nitration of the readily available precursor, 3-bromo-5-methylpyridine.

Synthetic Workflow

The proposed synthesis is a two-step process starting from 3-amino-5-methylpyridine, as outlined below:

Synthetic Workflow for 3-Bromo-5-methyl-4-nitropyridine cluster_0 Step 1: Sandmeyer Bromination cluster_1 Step 2: Regioselective Nitration 3-amino-5-methylpyridine 3-amino-5-methylpyridine diazonium_salt Diazonium Salt Intermediate 3-amino-5-methylpyridine->diazonium_salt NaNO2, HBr, 0-5 °C 3-bromo-5-methylpyridine 3-bromo-5-methylpyridine diazonium_salt->3-bromo-5-methylpyridine CuBr 3-bromo-5-methyl-4-nitropyridine 3-bromo-5-methyl-4-nitropyridine 3-bromo-5-methylpyridine->3-bromo-5-methyl-4-nitropyridine HNO3, H2SO4

Caption: Proposed two-step synthesis of 3-bromo-5-methyl-4-nitropyridine.

Step 1: Sandmeyer Bromination of 3-Amino-5-methylpyridine

The initial step involves the conversion of the amino group of 3-amino-5-methylpyridine to a bromo group via a Sandmeyer reaction. This is a classic and reliable method for the introduction of a halide at this position.

Detailed Protocol:

  • Diazotization: 3-Amino-5-methylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Bromination: The cold diazonium salt solution is then slowly added to a solution of copper(I) bromide (CuBr) in HBr. The CuBr catalyzes the displacement of the diazonium group by a bromide ion, leading to the formation of 3-bromo-5-methylpyridine.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then neutralized with a base such as sodium hydroxide. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

Step 2: Regioselective Nitration of 3-Bromo-5-methylpyridine

The second step is the nitration of the pyridine ring. The directing effects of the existing substituents will determine the position of the incoming nitro group. The bromine at the 3-position and the methyl group at the 5-position are both ortho, para-directing. However, in the strongly acidic conditions of nitration, the pyridine nitrogen will be protonated, making the ring highly electron-deficient. This deactivates the ring towards electrophilic substitution, but the substitution that does occur is directed to the 4-position.

Detailed Protocol:

  • Nitration Reaction: 3-Bromo-5-methylpyridine is added portion-wise to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (typically 0 °C). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Control: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specific period to ensure complete reaction. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice, which serves to quench the reaction and precipitate the product. The acidic solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline. The precipitated solid is collected by filtration, washed with water, and dried. The crude 3-bromo-5-methyl-4-nitropyridine can be purified by recrystallization or column chromatography.

StepStarting MaterialReagents and ConditionsProductTypical Yield
13-Amino-5-methylpyridine1. NaNO₂, HBr, 0-5 °C; 2. CuBr3-Bromo-5-methylpyridine70-80%
23-Bromo-5-methylpyridineHNO₃, H₂SO₄, 0 °C to RT3-Bromo-5-methyl-4-nitropyridine60-70%

Chemical Properties and Reactivity

The unique arrangement of substituents in 3-bromo-5-methyl-4-nitropyridine dictates its chemical properties and reactivity, making it a valuable synthetic intermediate.

Physical Properties (Estimated)

While experimental data for 3-bromo-5-methyl-4-nitropyridine is scarce, its physical properties can be estimated based on its isomer, 3-bromo-4-methyl-5-nitropyridine.[1][2]

PropertyEstimated Value
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.02 g/mol
AppearanceOff-white to yellow solid
Melting Point50-60 °C
Boiling Point>250 °C
SolubilitySoluble in most organic solvents
Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing nitro group at the 4-position, para to the bromine at the 3-position, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[3][4] The bromine atom serves as an excellent leaving group in these reactions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which provides significant stabilization.[3][4]

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the bromide leaving group.

Caption: Generalized mechanism of nucleophilic aromatic substitution on 3-bromo-5-methyl-4-nitropyridine.

This reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the 3-position, making this compound a valuable scaffold for building molecular diversity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-bromo-5-methyl-4-nitropyridine are frequently found in biologically active compounds, positioning it as a key building block in drug discovery programs.[5][6]

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. The functional handles on 3-bromo-5-methyl-4-nitropyridine allow for the systematic exploration of the chemical space around the pyridine scaffold to optimize binding to the kinase active site.

  • Synthesis of CNS-active Agents: Substituted pyridines are prevalent in drugs targeting the central nervous system (CNS). The ability to readily modify the 3-bromo-5-methyl-4-nitropyridine core can lead to the discovery of novel agents for treating neurological and psychiatric disorders.[5]

  • Precursor to Fused Heterocycles: The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems such as azaindoles. These fused systems are important pharmacophores in many therapeutic areas.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as an intermediate in the synthesis of novel pesticides and herbicides.[6]

Predicted Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be downfield due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen. A singlet in the aliphatic region will correspond to the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The carbon attached to the bromine will be significantly deshielded, as will the carbons of the pyridine ring.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Br stretching vibration, the aromatic C-H stretching, and the strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-bromo-5-methyl-4-nitropyridine. Based on the safety data for its isomers and related compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-5-methyl-4-nitropyridine represents a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its unique substitution pattern provides a rich platform for a variety of chemical transformations, most notably nucleophilic aromatic substitution. While direct experimental data on this specific compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles and data from closely related isomers. The potential of this molecule to serve as a key intermediate in the synthesis of novel therapeutics and other high-value chemicals underscores the importance of continued research into its properties and applications. This guide provides a solid foundation for scientists and researchers to understand and harness the synthetic potential of this promising compound.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 3-Bromo-5-methylpyridine in Modern Pharmaceutical Synthesis.
  • IndiaMART. (n.d.). 5 Bromo 4 Methyl 3 Nitropyridin 2 Ol, 98%.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
  • ChemicalBook. (n.d.). 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7.
  • BLD Pharm. (n.d.). 31872-65-8|3-Bromo-5-nitropyridin-4-ol.
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION.
  • ChemScene. (n.d.). 69872-15-7 | 3-Bromo-4-methyl-5-nitropyridine.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methylpyridine 97 3430-16-8.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 7-Bromo-5-Azaindole via Leimgruber-Batcho Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a critical bioisostere of indole in kinase inhibitor design, offering improved water solubility and distinct hydrogen-bonding capabilities. However, the introduction of halogen handles—essential for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—remains synthetically challenging due to the electron-deficient nature of the pyridine ring.

This guide details the synthesis of 7-bromo-5-azaindole from 3-bromo-5-methyl-4-nitropyridine . Unlike the Bartoli indole synthesis, which often fails with electron-poor pyridines, we utilize the Leimgruber-Batcho (L-B) protocol . This two-step sequence—condensation with DMF-DMA followed by reductive cyclization—is optimized here to preserve the chemically sensitive bromine atom, ensuring a high-purity handle for late-stage diversification.

Retrosynthetic & Structural Analysis

Understanding the numbering transformation is paramount. The starting material is a 4-nitropyridine.[1] The fusion of the pyrrole ring across the C4-C5 bond of the pyridine yields the 5-azaindole system.

  • Starting Material: 3-Bromo-5-methyl-4-nitropyridine

  • Transformation:

    • Pyridine C4 (

      
      ) 
      
      
      
      Azaindole C3a (Junction)
    • Pyridine C5 (

      
      ) 
      
      
      
      Azaindole C2/C3
    • Pyridine C3 (

      
      ) 
      
      
      
      Azaindole C7 [2]
  • Target: 7-Bromo-1H-pyrrolo[3,2-c]pyridine

Pathway Visualization

ReactionPathway cluster_legend Key Transformation Logic SM 3-Bromo-5-methyl- 4-nitropyridine Enamine Enamine Intermediate (trans-β-dimethylaminostyrene) SM->Enamine DMF-DMA, DMF 110°C, 4-6h (Condensation) Product 7-Bromo-5-azaindole (Target) Enamine->Product Fe / AcOH 100°C, 2h (Reductive Cyclization) Step1 Step 1: Vinylogous Amidine Formation Exploits acidity of C5-Methyl Step2 Step 2: Chemoselective Reduction Preserves Aryl Bromide

Figure 1: The Leimgruber-Batcho pathway optimized for bromine retention.

Critical Strategic Considerations

The Chemoselectivity Challenge

The primary risk in this synthesis is hydrodehalogenation . Standard catalytic hydrogenation methods (H


, Pd/C) frequently cleave aryl bromides, especially on electron-deficient rings.
Reduction MethodReagentsRisk ProfileRecommendation
Catalytic Hydrogenation H

, Pd/C, EtOH
High. High risk of debromination.Avoid
Transfer Hydrogenation NH

NH

, Raney Ni
Moderate. Ni can insert into C-Br bonds.Secondary Option
Dissolving Metal Fe, AcOHLow. Kinetic preference for -NO

reduction.
Primary Protocol
Dithionite Reduction Na

S

O

, THF/H

O
Very Low. Mild, but variable yields.Backup Option
Acidity of the Methyl Group

The 4-nitro group significantly acidifies the C5-methyl protons (


 approx. 20-22), facilitating the reaction with DMF-DMA. The adjacent bromine atom (C3) provides additional inductive electron withdrawal, potentially accelerating Step 1 compared to non-halogenated analogs.

Experimental Protocols

Step 1: Enamine Formation

Objective: Condensation of 3-bromo-5-methyl-4-nitropyridine with


-Dimethylformamide dimethyl acetal (DMF-DMA).

Reagents:

  • 3-Bromo-5-methyl-4-nitropyridine (1.0 equiv)

  • DMF-DMA (1.5 - 2.0 equiv)

  • Anhydrous DMF (5 mL per gram of substrate)

Protocol:

  • Setup: Charge a round-bottom flask with 3-bromo-5-methyl-4-nitropyridine and anhydrous DMF under nitrogen atmosphere.

  • Addition: Add DMF-DMA dropwise at room temperature. The solution typically turns deep red/orange.

  • Reaction: Heat the mixture to 110°C .

    • Note: The reaction produces methanol as a byproduct. Using an open system (with a reflux condenser but without a tight seal) or a Dean-Stark trap to allow methanol escape drives the equilibrium forward.

  • Monitoring: Monitor by LC-MS or TLC (EtOAc/Hexane). The starting material should vanish within 4–6 hours. Look for the appearance of the highly polar enamine species.

  • Workup:

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove DMF and excess DMF-DMA.

    • Purification: The crude deep-red solid is often pure enough for the next step. If necessary, triturate with cold diethyl ether or hexane to remove residual acetals.

Safety Note: DMF-DMA is moisture-sensitive and flammable. Handle in a fume hood.

Step 2: Reductive Cyclization (Fe/AcOH Method)

Objective: Cyclization of the enamine to the azaindole while strictly preserving the C-Br bond.

Reagents:

  • Crude Enamine from Step 1 (1.0 equiv)

  • Iron Powder (5.0 - 8.0 equiv, <325 mesh reduced)

  • Glacial Acetic Acid (10 mL per gram of substrate)

  • Ethyl Acetate (for extraction)[1][2][3]

Protocol:

  • Dissolution: Dissolve the crude enamine in glacial acetic acid.

  • Reduction: Add Iron powder in one portion.

  • Heating: Heat the suspension to 90–100°C with vigorous stirring.

    • Mechanism:[2][3][4][5][6][7] The nitro group is reduced to an amine (or hydroxylamine), which immediately attacks the adjacent enamine carbon, ejecting dimethylamine and forming the pyrrole ring.

  • Duration: Reaction is typically rapid (1–3 hours). Monitor for the disappearance of the red enamine color and the formation of a fluorescent spot on TLC.

  • Workup (Critical):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.[3]

    • Filtration: Filter through a pad of Celite to remove iron residues. Wash the pad thoroughly with EtOAc.

    • Neutralization: Carefully pour the filtrate into a saturated NaHCO

      
       solution or ice-cold NaOH (1M) to neutralize the acetic acid (Caution: Gas evolution!). Adjust pH to ~8-9.
      
    • Extraction: Extract the aqueous layer 3x with EtOAc.

    • Drying: Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH or EtOAc/Hexane gradients). 5-Azaindoles are polar; a gradient up to 5-10% MeOH in DCM may be required.

Mechanistic Workflow

The following diagram illustrates the electron flow and the critical cyclization event.

Mechanism Start Start: 4-Nitro-5-Methyl Pyridine Deprotonation Deprotonation of Methyl (by MeO- from DMF-DMA) Start->Deprotonation Attack Nucleophilic Attack on DMF-DMA Deprotonation->Attack Elimination Elimination of MeOH Forms Enamine Attack->Elimination Reduction Fe/AcOH Reduction of NO2 -> NH2 Elimination->Reduction Step 2 Begins Cyclization Intramolecular Attack NH2 attacks Enamine C=C Reduction->Cyclization Aromatization Loss of HNMe2 Aromatization to Azaindole Cyclization->Aromatization Final 7-Bromo-5-Azaindole Aromatization->Final

Figure 2: Mechanistic cascade of the Leimgruber-Batcho synthesis.

Analytical Validation

Successful synthesis should be validated against the following expected NMR characteristics (solvent: DMSO-d6):

  • Pyrrole Protons: Two doublets (or broad singlets) typically between 6.5 ppm and 7.5 ppm (

    
     Hz).
    
  • Pyridine Protons:

    • H4 (Azaindole numbering): Singlet around 8.8–9.0 ppm (deshielded by adjacent N).

    • H6 (Azaindole numbering): Singlet around 8.3–8.5 ppm.

  • NH Proton: Broad singlet, typically 11.0–12.0 ppm (exchangeable with D

    
    O).
    
  • Absence of: Methyl singlet (2.6 ppm) and Dimethylamine signals (unless salt form).

References

  • Leimgruber, W., & Batcho, A. D. (1971).[8] The synthesis of indoles from o-nitrotoluenes.[9] 3rd International Congress of Heterocyclic Chemistry. (The foundational method).[1][8]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[7][8] Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Zhang, M. Z., et al. (2012).[10] Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines.[10] European Journal of Medicinal Chemistry, 53, 283-291. (Specific protocol for Fe/AcOH reduction of nitropyridine enamines). Link

  • Popowycz, F., et al. (2003). Synthesis of 5-azaindole derivatives. Tetrahedron, 59(10), 1757-1769. (Detailed discussion on isomer synthesis). Link

Sources

Application Note: Strategic Synthesis of 7-Bromo-5-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists involved in the synthesis of Type I and Type II kinase inhibitors.[1] It details the strategic utilization of 3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8) as a linchpin intermediate for accessing substituted 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffolds.[2][3]

Executive Summary

The development of ATP-competitive kinase inhibitors frequently relies on fused bicyclic heteroaromatics to mimic the adenine moiety of ATP.[1][2] While indazoles and quinolines are common, azaindoles (pyrrolopyridines) offer superior physicochemical properties, including improved aqueous solubility and reduced lipophilicity (LogD).[1]

3-Bromo-5-methyl-4-nitropyridine is a critical building block.[2][3] Its unique substitution pattern allows for the rapid construction of the 7-bromo-1H-pyrrolo[3,2-c]pyridine (7-bromo-5-azaindole) core.[2][3] This specific scaffold is highly valued because the bromine atom at the C7 position provides a pre-installed handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries targeting kinases such as FLT3, JAK, and CDK .[1]

Structural Analysis & Retrosynthetic Logic

The transformation relies on the Batcho-Leimgruber indole synthesis variation adapted for pyridines.[2][3] The acidity of the methyl protons at C5 is significantly enhanced by the ortho-nitro group at C4 and the electron-deficient pyridine ring.[2][3]

Mechanistic Pathway[1][2][4][5]
  • Condensation: Reaction of the C5-methyl group with a formylating agent (DMF-DMA) yields an enamine.[2][3]

  • Reductive Cyclization: Reduction of the nitro group to an amine results in spontaneous nucleophilic attack on the enamine double bond, closing the pyrrole ring.[1]

Critical Regiochemistry Note:

  • Input: 3-Bromo-5-methyl-4-nitropyridine

    
    5-Azaindole  (Pyrrolo[3,2-c]pyridine).[2][3]
    
  • Contrast: The isomer 3-Bromo-4-methyl-5-nitropyridine

    
    6-Azaindole  (Pyrrolo[2,3-c]pyridine).[2][3]
    
  • Verification: Ensure your starting material has the methyl group at C5 and Nitro at C4 to access the 5-azaindole core described here.[2][3]

Pathway Visualization

The following diagram illustrates the conversion logic and numbering shift from pyridine to azaindole.

G cluster_0 Key Transformation SM 3-Bromo-5-methyl- 4-nitropyridine INTER Enamine Intermediate SM->INTER DMF-DMA 110°C, DMF PROD 7-Bromo-1H-pyrrolo [3,2-c]pyridine (7-Bromo-5-azaindole) INTER->PROD Fe/AcOH (Reductive Cyclization) FINAL Kinase Inhibitor (Suzuki Coupling) PROD->FINAL Ar-B(OH)2 Pd(dppf)Cl2

Caption: Synthetic flow from pyridine precursor to functionalized kinase inhibitor scaffold.

Detailed Experimental Protocols

Protocol A: Enamine Formation (Condensation)

This step converts the methyl group into the necessary electrophilic vinyl species.[1]

Reagents:

  • 3-Bromo-5-methyl-4-nitropyridine (1.0 eq)[2][3]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 – 5.0 eq)

  • Solvent: Anhydrous DMF (or perform neat if scale allows)

Procedure:

  • Charge a reaction vessel with 3-Bromo-5-methyl-4-nitropyridine (e.g., 10.0 g) and anhydrous DMF (50 mL).

  • Add DMF-DMA (approx. 4-5 equivalents) in a single portion.

  • Heat the mixture to 110°C under nitrogen atmosphere.

    • Note: The reaction drives off methanol.[1] Use a reflux condenser but ensure the system can vent.[1]

  • Monitor via LC-MS.[2][3] The starting material (MW ~232/234) should convert to the enamine species (MW ~287/289).

  • Endpoint: Typically 4–12 hours. The solution usually turns deep red/purple.[1]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and DMF. The residue (often a dark solid/oil) is usually pure enough for the next step.[1] If necessary, triturate with cold ether/hexanes.[1]

Protocol B: Reductive Cyclization (The Critical Step)

Warning: Standard hydrogenation (H₂/Pd-C) poses a high risk of debromination (removing the critical Br handle). Chemical reduction using Iron (Fe) or Zinc (Zn) is strongly recommended to preserve the halogen.

Reagents:

  • Crude Enamine from Protocol A (1.0 eq)

  • Iron Powder (Fe) (5.0 – 8.0 eq)

  • Glacial Acetic Acid (AcOH) (Solvent/Reagent)

Procedure:

  • Dissolve the crude enamine in Glacial Acetic Acid (10 volumes).

  • Add Iron powder (325 mesh is preferred for surface area).[1]

  • Heat the suspension to 80°C with vigorous mechanical stirring.

  • Exotherm Watch: The reduction is exothermic.[1][4] Monitor internal temperature.[1][5]

  • Monitor via LC-MS.[2][3][6] You are looking for the disappearance of the enamine and formation of the cyclized 5-azaindole (MW ~197/199).[1]

    • Mechanism:[2][7][8] Nitro

      
       Amine 
      
      
      
      Intramolecular attack on enamine
      
      
      Loss of dimethylamine
      
      
      Aromatization.[1]
  • Work-up:

    • Cool to room temperature.[1][9]

    • Filter through a pad of Celite to remove iron residues.[1] Wash the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate.[1]

    • Neutralization (Crucial): The product is basic. Dilute residue with water and carefully adjust pH to ~8-9 using saturated NaHCO₃ or NH₄OH.[2][3]

    • Extract with Ethyl Acetate (3x).[1] Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂), eluting with DCM/MeOH (0-10% gradient).

Yield Expectation: 60–75% over two steps.[1]

Protocol C: Late-Stage Diversification (Suzuki Coupling)

This step attaches the "tail" of the kinase inhibitor (e.g., a solubilizing pyrazole or phenyl morpholine group) to the C7 position.[1]

Reagents:

  • 7-Bromo-5-azaindole (1.0 eq)[2][3]

  • Aryl Boronic Acid/Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Combine the bromide, boronic acid, and base in the solvent system.[1] Degas with nitrogen for 10 minutes.

  • Add the Palladium catalyst.[1]

  • Heat to 90–100°C for 2–16 hours.

  • Work-up: Dilute with water, extract with EtOAc.

  • Purification: Reverse-phase HPLC is often required for final kinase inhibitors to achieve >95% purity.[2][3]

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Enamine Formation Deep red/purple color change.[2][3]If conversion is low, add fresh DMF-DMA and increase temp to 120°C.
Debromination Loss of Br signal (M-80 mass shift).[2][3]STOP using Pd/C. Switch to Fe/AcOH or Zn/AcOH immediately.
Solubility Azaindoles can be sparingly soluble.[1][2][3]Use polar solvents (THF/MeOH) or acidify (HCl salt) for handling.
N1-Protection N-H proton can interfere with alkylations.[2][3]If alkylating the pyridine nitrogen (unlikely here), protect indole N with SEM or Boc first.[1]
Comparative Scaffold Analysis

It is vital to distinguish the target scaffold from its isomer, which is also used in kinase research.[1]

PrecursorProduct ScaffoldCommon Kinase Targets
3-Bromo-5-methyl-4-nitropyridine 5-Azaindole (Pyrrolo[3,2-c]pyridine)FLT3, Aurora, ROCK
3-Bromo-4-methyl-5-nitropyridine6-Azaindole (Pyrrolo[2,3-c]pyridine)JAK, MAPK, PI3K

References

  • Synthesis of 5-Azaindoles

    • Methodology: Song, J. J., et al.[1] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-Picoline." Journal of Organic Chemistry, 2005 , 70(16), 6512–6514.[1] (Note: Adapting the Batcho-Leimgruber logic described).

  • Azaindoles in Kinase Inhibitors

    • Review: Popowycz, F., et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles."[1][2] Tetrahedron, 2007 , 63(36), 8689–8707.[1]

  • Debromination Avoidance

    • Protocol: "Reduction of nitro compounds in the presence of sensitive halides."[1] Journal of Medicinal Chemistry, 2014 , 57(22), 10257–10274.[1]

  • Commercial Availability & Properties

    • Compound Data: 3-Bromo-5-methyl-4-nitropyridine (CAS 1379323-18-8).[2][3]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides an in-depth technical overview and detailed protocols for the successful Buchwald-Hartwig amination of 3-Bromo-5-methyl-4-nitropyridine. This transformation is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel substituted aminopyridines. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to perform this challenging yet valuable C-N cross-coupling reaction.

Introduction: Navigating the Challenges of a Demanding Substrate

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.

The substrate at the heart of this guide, 3-Bromo-5-methyl-4-nitropyridine, presents a unique set of challenges that necessitate a carefully optimized reaction protocol. These challenges stem from:

  • Electronic Deficiency: The presence of a nitro group and the inherent electron-withdrawing nature of the pyridine ring render the C-Br bond less susceptible to oxidative addition, a key step in the catalytic cycle.

  • Steric Hindrance: The methyl group at the 5-position introduces steric bulk around the reaction center, which can impede the approach of the catalyst and the amine coupling partner.

  • Coordinating Heteroatom: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

Overcoming these hurdles requires a judicious selection of the catalyst system, including the palladium precursor, the phosphine ligand, and the base, as well as careful control of the reaction conditions. This guide will provide a robust protocol tailored to address these specific challenges, drawing upon established principles for the amination of electron-deficient and sterically hindered heteroaryl halides.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted catalytic cycle is depicted below.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Ar-Br Ligand_Exchange Ligand Exchange Ar-Pd(II)-Br(L2)->Ligand_Exchange Ar-Pd(II)-N(H)R'R''(L2) [Ar-Pd(II)-N(H)R'R''(L2)]+ Br- Ligand_Exchange->Ar-Pd(II)-N(H)R'R''(L2) HNR'R'' Deprotonation Deprotonation (Base) Ar-Pd(II)-N(H)R'R''(L2)->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is often the rate-limiting step, particularly for electron-deficient substrates.[4] Subsequent ligand exchange with the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final step is reductive elimination, which furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.

Recommended Catalyst System and Reagents

For the amination of 3-Bromo-5-methyl-4-nitropyridine, a highly active and sterically demanding catalyst system is paramount. The use of modern palladacycle precatalysts is strongly recommended as they offer enhanced stability and reactivity.

ComponentRecommended ReagentRationale
Palladium Precatalyst XPhos Pd G3This third-generation precatalyst features the bulky, electron-rich XPhos ligand, which is well-suited for coupling sterically hindered and electron-deficient aryl halides.[5] It readily forms the active Pd(0) species under basic conditions.
Ligand (if not using a precatalyst) XPhos or RuPhosThese bulky biarylphosphine ligands promote the challenging oxidative addition and prevent catalyst decomposition.[4][6]
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)NaOtBu is a strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig reactions. For substrates sensitive to strong bases, the milder Cs₂CO₃ can be a suitable alternative.
Solvent Toluene or 1,4-DioxaneThese are common solvents for Buchwald-Hartwig aminations, offering good solubility for the reagents and compatibility with the reaction conditions. Toluene is often preferred for its higher boiling point.
Amine Primary or Secondary AmineThe choice of amine will depend on the desired product. The protocol is generally applicable to a wide range of primary and secondary amines.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the Buchwald-Hartwig amination of 3-Bromo-5-methyl-4-nitropyridine with a generic primary or secondary amine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh and add solids: 3-Bromo-5-methyl-4-nitropyridine, XPhos Pd G3, and Base B Seal the reaction vessel A->B C Evacuate and backfill with an inert gas (e.g., Argon) B->C D Add degassed solvent and amine C->D E Heat the reaction mixture with stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool the reaction mixture F->G H Quench the reaction G->H I Extract the product H->I J Dry and concentrate the organic phase I->J K Purify by column chromatography J->K

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

  • 3-Bromo-5-methyl-4-nitropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-methyl-4-nitropyridine, XPhos Pd G3, and sodium tert-butoxide.

    • Seal the vessel with a rubber septum or a ground glass stopper.

    • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene, followed by the amine coupling partner via syringe. It is recommended to degas the solvent prior to use by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution:

    • Immerse the reaction vessel in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyridine product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Use a fresh batch of precatalyst.- Ensure proper Schlenk technique to exclude oxygen and moisture.- Use freshly distilled or anhydrous solvents.
Formation of Side Products (e.g., debromination) - Reaction temperature too high- Presence of water- Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous.
Incomplete Reaction - Insufficient reaction time- Catalyst deactivation- Extend the reaction time.- Consider adding a second portion of the catalyst.
Difficulty in Product Isolation - Product is highly polar- Use a more polar eluent system for chromatography (e.g., methanol in dichloromethane).- Consider a different work-up procedure, such as an acid-base extraction.

Conclusion

The Buchwald-Hartwig amination of 3-Bromo-5-methyl-4-nitropyridine is a challenging yet achievable transformation. Success hinges on the use of a highly active, sterically demanding catalyst system, such as those based on the XPhos ligand, and the maintenance of a strictly inert atmosphere. The detailed protocol and troubleshooting guide provided herein offer a solid foundation for researchers to successfully synthesize a wide range of novel aminopyridine derivatives for applications in drug discovery and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 30, 2026. [Link]

  • Dorel, R.; Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (43), 15236-15253. [Link]

  • Li, G.; et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega2020 , 5 (34), 21669–21677. [Link]

  • Kinzel, T.; et al. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Angew. Chem. Int. Ed.2010 , 49 (32), 5533-5536. [Link]

  • Siddle, J. S. Metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham University; 2012. Accessed January 30, 2026. [Link]

  • Fors, B. P.; et al. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. J. Am. Chem. Soc.2010 , 132 (45), 15914–15917. [Link]

  • Tundel, R. E.; Anderson, K. W.; Buchwald, S. L. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. J. Org. Chem.2006 , 71 (1), 430-433. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methyl-4-nitropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of 3-bromo-5-methyl-4-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and potential for diverse functionalization.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into protocol design, optimization, and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding the Substrate: 3-Bromo-5-methyl-4-nitropyridine

The successful functionalization of any substrate begins with a thorough understanding of its intrinsic properties. 3-Bromo-5-methyl-4-nitropyridine is a highly functionalized, electron-deficient heteroaromatic compound. Its reactivity in cross-coupling reactions is dictated by the interplay of its substituents.

1.1. Physicochemical Properties

PropertyValueSource
CAS Number 69872-15-7[4][5]
Molecular Formula C₆H₅BrN₂O₂[5]
Molecular Weight 217.02 g/mol [5]
Appearance (Typically) Off-white to yellow solidN/A
Storage Store at room temperature[5]

1.2. Electronic Characteristics and Reactivity Profile

The pyridine core, being inherently electron-deficient, is made significantly more so by the presence of the strongly electron-withdrawing nitro group at the 4-position. This electronic feature has several critical implications for palladium-catalyzed cross-coupling:

  • Facilitated Oxidative Addition: The electron deficiency at the C3 carbon enhances its electrophilicity, making the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. This is often the rate-determining step in the catalytic cycle.[6][7]

  • Potential for Catalyst Inhibition: The pyridine nitrogen and the nitro group are potential coordination sites for the palladium catalyst. This can sometimes lead to the formation of inactive catalyst complexes, a common challenge in reactions involving heteroaromatic substrates.[8][9][10] Careful selection of ligands is crucial to mitigate this effect.[11][12][13]

  • Substrate Stability: The nitro group can be sensitive to strongly reductive or basic conditions, which must be considered when selecting reaction parameters.

1.3. Handling and Safety Considerations

As with any brominated nitroaromatic compound, appropriate safety precautions should be taken. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

The Engine of Transformation: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are foundational tools for C-C and C-heteroatom bond formation.[7][14][15] The general mechanism, shared among Suzuki, Buchwald-Hartwig, and other related reactions, involves a Pd(0)/Pd(II) catalytic cycle.

2.1. General Catalytic Cycle

The cycle typically proceeds through three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation in Buchwald-Hartwig amination), and reductive elimination.[6][7][16]

Catalytic Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Output pd0 L₂Pd(0) (Active Catalyst) pd_ox L₂Pd(II)(Ar)(X) (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans L₂Pd(II)(Ar)(R) (Transmetalation Complex) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination aryl_halide Ar-X (3-Bromo-5-methyl-4-nitropyridine) aryl_halide->pd_ox organometallic R-M (e.g., Boronic Acid, Amine) organometallic->pd_trans product Ar-R (Coupled Product) product->pd_trans

Sources

Application Notes and Protocols for the Utilization of 3-Bromo-5-methyl-4-nitropyridine in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of 3-Bromo-5-methyl-4-nitropyridine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of chemical building blocks is a critical determinant of success in crafting novel therapeutics. Among the vast arsenal of heterocyclic intermediates, 3-Bromo-5-methyl-4-nitropyridine has emerged as a compound of significant interest. Its unique electronic and steric properties offer medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures targeting a range of therapeutic areas, including neurological disorders and oncology.[1][2]

The pyridine core is a prevalent motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets. The specific substitution pattern of 3-Bromo-5-methyl-4-nitropyridine—featuring a bromine atom, a methyl group, and a nitro group—provides a rich platform for controlled, sequential functionalization. This allows for the systematic exploration of a target's pharmacophore and the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the effective utilization of 3-Bromo-5-methyl-4-nitropyridine in the synthesis of next-generation therapeutics. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring both reproducibility and a deep understanding of the underlying chemical causality.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 3-Bromo-5-methyl-4-nitropyridine is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₅BrN₂O₂[3]
Molecular Weight 217.02 g/mol [3]
Appearance Off-white to light yellow solid[4]
Melting Point 57-58 °C[4]
Boiling Point 269 °C[4]
Storage Sealed in a dry place at room temperature[5]

Safety Precautions:

As with all nitropyridine derivatives, 3-Bromo-5-methyl-4-nitropyridine should be handled with appropriate safety measures.[6][7] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid dust formation.[6] Wash hands thoroughly after handling.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Applications and Strategic Considerations

The synthetic utility of 3-Bromo-5-methyl-4-nitropyridine is primarily centered around two key reaction types: palladium-catalyzed cross-coupling reactions at the bromine-substituted position and nucleophilic aromatic substitution (SNAᵣ) facilitated by the electron-withdrawing nitro group.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom at the 3-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, particularly those with phosphine ligands, are highly effective for Suzuki couplings. The choice of ligand can significantly impact reaction efficiency and substrate scope.[10][11]

  • Base: A base is required to activate the boronic acid or ester. Inorganic bases like potassium carbonate or potassium phosphate are commonly used. The choice of base can influence the reaction rate and the stability of sensitive functional groups.[11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is often employed to dissolve both the organic and inorganic reagents.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of 3-Bromo-5-methyl-4-nitropyridine with an arylboronic acid.

Materials:

  • 3-Bromo-5-methyl-4-nitropyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried round-bottom flask, add 3-Bromo-5-methyl-4-nitropyridine, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAᵣ)

The strongly electron-withdrawing nitro group at the 4-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of suitable leaving groups. While the bromine at the 3-position is not directly activated for SNAᵣ, the overall electronic nature of the ring makes it susceptible to reactions with strong nucleophiles. More importantly, the nitro group itself can be a target for displacement or can direct substitution at other positions.

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates. The choice of nucleophile will dictate the nature of the newly introduced functional group.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are typically used to dissolve the reactants and facilitate the reaction.[12]

  • Base: A base may be required to deprotonate the nucleophile, increasing its reactivity.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the reaction of 3-Bromo-5-methyl-4-nitropyridine with a primary or secondary amine.

Materials:

  • 3-Bromo-5-methyl-4-nitropyridine

  • Amine (1.5 equivalents)

  • Potassium carbonate or another suitable base (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask, add 3-Bromo-5-methyl-4-nitropyridine and the base.

  • Add DMF and stir the mixture under an inert atmosphere.

  • Add the amine dropwise to the solution.

  • Heat the reaction mixture to a temperature between 50-100 °C, depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

The strategic functionalization of the 3-Bromo-5-methyl-4-nitropyridine core allows for a systematic exploration of the structure-activity relationship (SAR) of a lead compound. The introduction of various substituents can modulate properties such as potency, selectivity, and metabolic stability.[13]

Logical Workflow for SAR Exploration:

SAR_Workflow A 3-Bromo-5-methyl- 4-nitropyridine Core B Suzuki Coupling (Vary R1) A->B Arylboronic Acids C Nucleophilic Aromatic Substitution (Vary R2) A->C Nucleophiles D Reduction of Nitro Group B->D E Library of Analogs with Diverse R1 B->E C->D F Library of Analogs with Diverse R2 C->F G Aminopyridine Analogs D->G H Biological Screening (Potency, Selectivity) E->H F->H G->H I ADME Profiling H->I J Lead Optimization I->J

Caption: A logical workflow for SAR exploration using 3-Bromo-5-methyl-4-nitropyridine.

Illustrative Reaction Pathway

The following diagram illustrates a potential two-step synthetic sequence starting from 3-Bromo-5-methyl-4-nitropyridine.

Reaction_Pathway cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Group Reduction A 3-Bromo-5-methyl- 4-nitropyridine B Aryl-Substituted Nitropyridine A->B  [Pd], Base + Arylboronic Acid   C Aryl-Substituted Nitropyridine D Aryl-Substituted Aminopyridine C->D  Reducing Agent (e.g., Fe/HCl, H2/Pd-C)  

Caption: A representative two-step reaction pathway starting with a Suzuki coupling followed by nitro group reduction.

Conclusion

3-Bromo-5-methyl-4-nitropyridine is a highly valuable and versatile building block for the development of novel therapeutics. Its well-defined reactivity allows for the strategic and controlled introduction of molecular diversity, making it an ideal scaffold for lead discovery and optimization campaigns. The protocols and application notes provided in this document are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their pursuit of innovative medicines.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of 3-Bromo-5-methylpyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]

  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

  • IndiaMART. 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98. Available from: [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available from: [Link]

  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Available from: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Applications of 2-Bromo-5-methyl-3-nitropyridine. Available from: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Organic Syntheses. 5-(Furan-3-yl)pyrimidine. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • NIH. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. Available from: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Pyridine Derivatives in Anticancer Research. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromo-5-methyl-4-nitropyridine is a challenging heterocyclic transformation due to the electron-deficient nature of the pyridine ring and the steric crowding at the C4 position (flanked by a Bromine at C3 and a Methyl group at C5).

Direct nitration of the pyridine base is rarely successful. The industry-standard protocol utilizes an N-Oxide Activation Route :

  • N-Oxidation: Activation of the ring.

  • Nitration: Electrophilic aromatic substitution at C4.

  • Deoxygenation: Removal of the N-oxide to restore the pyridine base.

This guide addresses the three primary yield-killing bottlenecks: incomplete N-oxidation , thermal runaway during nitration , and phosphorus trapping during deoxygenation .

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the optimized pathway and the critical control points (CCPs) where yield is most often lost.

G Start 3-Bromo-5-methylpyridine (Starting Material) Step1 Step 1: N-Oxidation (H2O2 / AcOH or UHP) Start->Step1 Activation Inter1 Intermediate A: N-Oxide Step1->Inter1 Yield Check 1 Step2 Step 2: Nitration (HNO3 / H2SO4, Heat) Inter1->Step2 Electrophilic Sub. Inter2 Intermediate B: 4-Nitro-N-Oxide Step2->Inter2 Regioselectivity Control Step3 Step 3: Deoxygenation (PCl3 / CHCl3) Inter2->Step3 Reduction Final Target: 3-Bromo-5-methyl- 4-nitropyridine Step3->Final Quench & Isolate

Figure 1: Optimized synthetic route highlighting the three distinct chemical transformations required to overcome the pyridine ring's deactivation.

Part 2: Troubleshooting & Optimization Modules

Module 1: The N-Oxidation Bottleneck

Issue: Low conversion of starting material; "sticky" oil that is hard to crystallize.

Technical Insight: The nitrogen lone pair is less nucleophilic due to the electron-withdrawing bromine. Standard conditions (H2O2/AcOH) often require extended heating, leading to acid-catalyzed decomposition.

Optimized Protocol: Instead of standard aqueous H2O2, use Urea Hydrogen Peroxide (UHP) with Trifluoroacetic anhydride (TFAA) or phthalic anhydride. This generates a more potent oxidant in situ without introducing excess water, which complicates workup.

ParameterStandard ConditionOptimized ConditionBenefit
Oxidant 30% aq. H2O2UHP (Urea Hydrogen Peroxide)Anhydrous conditions; higher conversion.
Solvent Acetic AcidDCM or AcetonitrileEasier solvent removal; less "tar".
Temp 70-80°C0°C to RTPrevents thermal decomposition of unstable N-oxide.

Pro-Tip: If using the Acetic Acid route, ensure you destroy excess peroxide with sodium sulfite/bisulfite before concentrating the solvent. Peroxides concentrated in acetic acid are an explosion hazard and can cause oxidative degradation of your product during workup.

Module 2: The Nitration Challenge (Critical Safety)

Issue: Violent exotherms, "fume-offs," or formation of the 2-nitro isomer instead of the 4-nitro.

Technical Insight: The N-oxide group directs the nitro group to the 4-position (para) via a resonance contribution that makes C4 nucleophilic. However, the reaction is an interplay between reactivity and stability.

  • Too Cold (<60°C): No reaction occurs.

  • Too Hot (>110°C): The N-oxide bond cleaves, or the ring decomposes.

  • Sterics: The Methyl (C5) and Bromo (C3) groups create a "buttressing effect," making C4 difficult to access.

Troubleshooting Logic Tree:

NitrationLogic Start Issue: Low Yield in Nitration Check1 Is Starting Material Pure N-Oxide? Start->Check1 Check2 Did Exotherm Occur? Check1->Check2 Yes Action1 Re-purify Step 1. Unreacted SM inhibits Nitration. Check1->Action1 No (Contains Pyridine) Check3 Isomer Analysis (NMR) Check2->Check3 Yes (Reaction Hot) Action2 Increase Temp slowly. Target 90-100°C. Check2->Action2 No (Reaction Cold) Action3 Check C2 vs C4. C4 is favored by N-Oxide mech. Check3->Action3 Wrong Isomer Action4 Use Fuming HNO3 + Oleum. Check3->Action4 Right Isomer, Low Conversion

Figure 2: Decision matrix for troubleshooting the nitration step.

Protocol Adjustment:

  • Dissolve N-oxide in conc. H2SO4 first.[1]

  • Add Fuming HNO3 dropwise at 0-10°C.

  • Ramp: Slowly heat to 90°C.

  • Hold: Monitor by HPLC. Do not exceed 100°C.

  • Quench: Pour onto ice carefully. Neutralize to pH 3-4 (not higher, or you may hydrolyze the nitro group or cause ring opening).

Module 3: Deoxygenation (The Clean Finish)

Issue: Loss of the nitro group (reduction to amine) or difficult phosphorus removal.

Technical Insight: You cannot use hydrogenation (Pd/C + H2) or Iron/Acid here, as these will reduce the -NO2 group to -NH2. You must use a chemoselective deoxygenating agent .

  • Reagent of Choice: Phosphorus Trichloride (PCl3).

  • Mechanism: PCl3 attacks the N-oxide oxygen, forming a P-O bond, followed by elimination of POCl3.

Key Optimization: Do not use neat PCl3. Use Chloroform (CHCl3) as a solvent.

  • Ratio: 1.2 to 1.5 equivalents of PCl3.

  • Temperature: Reflux (approx 60°C).

  • Workup: The reaction produces POCl3 as a byproduct.

    • Standard Mistake: Quenching with water generates massive heat and HCl gas, potentially degrading the product.

    • Correct Method: Pour the reaction mixture into crushed ice/alkali (sodium carbonate) to neutralize the generated acid immediately.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I perform the nitration directly on 3-bromo-5-methylpyridine without making the N-oxide? A: No. The pyridine ring is electron-deficient. The bromine atom further deactivates it. Direct nitration conditions would require such extreme forcing (e.g., >200°C) that the ring would likely degrade or polymerize before nitration occurs. The N-oxide is essential to increase electron density at the C4 position [1].

Q2: My nitration product is red/orange oil, but literature says it should be yellow. What happened? A: This indicates polynitration or decomposition .

  • Polynitration: If the temperature spiked >110°C, you might have nitrated the methyl group or added a second nitro group (rare but possible).

  • Iodine Contamination: If you used HI/red phosphorus for any step (unlikely here but possible in precursors), iodine traces are red.

  • Fix: Recrystallize from Ethanol/Water. The 4-nitro-N-oxide should be a yellow solid.

Q3: Is PCl3 the only way to remove the oxygen? It's dangerous to handle. A: PCl3 is the industrial standard, but for small scale, you can use Hexamethyldisilane (HMDS) / Iodine or Pd/C with Ammonium Formate (though the latter risks Nitro reduction).

  • Alternative:Triphenylphosphine (PPh3) can be used in refluxing toluene. It is milder but generates Triphenylphosphine oxide (TPPO), which is notoriously difficult to remove by chromatography. If you can crystallize your product, PPh3 is a safer alternative to PCl3 [2].

Q4: Why is the yield low in the final step? A: Check your quenching pH. 4-Nitropyridines are sensitive to nucleophilic attack (e.g., by OH- ions) at the C4 position, displacing the nitro group to form a pyridone (4-hydroxypyridine). Ensure the quench stays below pH 8 .

References

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Fuentes, J. A., & Clarke, M. L. (2008).[2] Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. Link

  • Org. Synth. (1953). 4-Nitropyridine N-Oxide.[3][4] Organic Syntheses, Coll.[5] Vol. 4, p.704. (Classic procedure for nitration of pyridine oxides). Link

  • Patent CN104945314A. Method for preparing 3-bromo-4-methylpyridine.[5] (Contains relevant process chemistry for bromomethylpyridines). Link

Disclaimer: This guide is for research purposes only. 3-Bromo-5-methyl-4-nitropyridine and its precursors are hazardous. Always consult the SDS and perform a risk assessment before experimentation.

Sources

Technical Support Center: Purification of 3-Bromo-5-methyl-4-nitropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-5-methyl-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound by column chromatography.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of 3-Bromo-5-methyl-4-nitropyridine. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm running a silica gel column to purify 3-Bromo-5-methyl-4-nitropyridine, but my fractions are consistently contaminated with impurities. My TLC analysis showed good separation. What's going wrong?

Answer: This is a common and often frustrating issue. The discrepancy between TLC and column performance can stem from several factors. Let's break down the potential causes and solutions.

Potential Cause A: Overloading the Column

  • Expertise & Experience: It's tempting to load as much crude material as possible to expedite the purification process. However, exceeding the column's loading capacity is a primary reason for poor separation. When the amount of sample is too high relative to the amount of silica gel, the stationary phase becomes saturated. This leads to broader bands of your compounds as they travel down the column, causing them to overlap and co-elute. A general rule of thumb for a moderately difficult separation is a silica-to-compound weight ratio of 50:1 to 100:1. For very difficult separations, this ratio may need to be even higher.

  • Trustworthiness (Self-Validation): Before committing your entire batch, perform a small-scale trial run with a representative sample of your crude material. This allows you to validate your chosen solvent system and loading capacity without risking the bulk of your product.

Potential Cause B: Inappropriate Solvent System

  • Expertise & Experience: While your initial TLC may have looked promising, the solvent system might not be optimal for column chromatography. An ideal solvent system for column chromatography should result in a target compound Rf value between 0.2 and 0.5 on the TLC plate.[1] An Rf value in this range provides a good balance between retention on the stationary phase and elution with the mobile phase, allowing for effective separation. If the Rf is too high (>0.5), the compound will elute too quickly, close to the solvent front, with poor separation from less polar impurities. If the Rf is too low (<0.2), the elution time will be excessively long, leading to band broadening and potential co-elution with more polar impurities.

  • Authoritative Grounding: The retention factor (Rf) is a measure of a compound's affinity for the stationary phase versus the mobile phase.[2][3] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[4][5]

Potential Cause C: Compound Degradation on Silica Gel

  • Expertise & Experience: Nitroaromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.[6][7] This degradation can result in the appearance of new, unexpected spots on your TLC analysis of the collected fractions.

  • Trustworthiness (Self-Validation): To test for stability, dissolve a small amount of your crude material and spot it on a TLC plate. After letting the spot dry, let the plate sit for an hour or two before developing it. If you observe new spots or streaking that were not present in an immediately developed plate, your compound may be degrading on the silica. In such cases, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent, typically 0.1-1%) or an alternative stationary phase like alumina.

Issue 2: The Compound Won't Elute from the Column or Elutes Very Slowly

Question: I've been running my column for hours, and I've collected numerous fractions, but my target compound, 3-Bromo-5-methyl-4-nitropyridine, is not coming off the column. What should I do?

Answer: This situation, where your compound seems irreversibly adsorbed to the stationary phase, is often due to an eluent with insufficient polarity.

Potential Cause A: Eluent Polarity is Too Low

  • Expertise & Experience: The principle of column chromatography relies on the competition between the compound and the mobile phase for the binding sites on the stationary phase.[8] If the mobile phase is not polar enough, it cannot effectively displace the polar 3-Bromo-5-methyl-4-nitropyridine from the polar silica gel.

  • Solution: The remedy is to gradually increase the polarity of your eluent. This is typically done by increasing the proportion of the more polar solvent in your mobile phase mixture (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). It is crucial to increase the polarity gradually to ensure that you don't inadvertently cause all the compounds to elute at once, which would ruin the separation.

Potential Cause B: Strong Interaction with the Stationary Phase

  • Expertise & Experience: The pyridine nitrogen in your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to significant tailing and, in extreme cases, irreversible binding.

  • Solution: As mentioned previously, adding a small amount of a competitive base like triethylamine or pyridine (0.1-1%) to your eluent can help to mitigate these strong interactions by competing for the acidic sites on the silica gel. This will often improve the peak shape and facilitate the elution of your compound.

Issue 3: Cracks or Channels Forming in the Silica Bed

Question: I noticed cracks and channels in my silica gel bed after I started running the column. How will this affect my purification, and how can I prevent it?

Answer: The formation of cracks or channels in the silica bed is a serious problem that will compromise your separation. These channels provide a path of least resistance for the solvent, allowing your sample to bypass the stationary phase and elute without proper separation.

Potential Cause A: Improper Column Packing

  • Expertise & Experience: A uniformly packed column is essential for a successful separation.[9][10] Cracks can form if the silica gel is not packed evenly or if air bubbles are trapped within the stationary phase.

  • Solution: There are two primary methods for packing a column: dry packing and slurry packing.[11] For slurry packing, the silica gel is mixed with the initial, low-polarity eluent to form a slurry, which is then poured into the column.[9] Gently tapping the side of the column as the silica settles can help to dislodge any trapped air bubbles and ensure a homogenous bed.[9]

Potential Cause B: Solvent Polarity Changes are Too Drastic

  • Expertise & Experience: When switching from a nonpolar to a more polar solvent, the heat of adsorption can cause the solvent to boil, leading to the formation of bubbles and channels in the column.

  • Solution: Always ensure that your solvent changes are gradual. Pre-mixing your eluents and allowing them to reach thermal equilibrium before adding them to the column can also help to prevent this issue.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 3-Bromo-5-methyl-4-nitropyridine on a silica gel column?

A good starting point for developing a solvent system is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC.[12] A common eluent for similar pyridine derivatives is a gradient of ethyl acetate in hexanes.[13]

Q2: How do I properly load my sample onto the column?

There are two main methods for loading your sample: wet loading and dry loading.[9]

  • Wet Loading: Dissolve your crude product in the minimum amount of a solvent in which it is highly soluble (dichloromethane is a common choice).[14] Carefully add this solution to the top of the silica bed.

  • Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel to the solution, and then evaporate the solvent. The resulting free-flowing powder containing your adsorbed compound can then be carefully added to the top of the column.[9]

Q3: How can I monitor the progress of my column chromatography?

Thin-layer chromatography (TLC) is the most common method for monitoring the separation.[15] Collect fractions of a consistent volume and spot a small amount of each fraction on a TLC plate. Develop the plate in your chosen eluent and visualize the spots under a UV lamp. Combine the fractions that contain your pure product.

Q4: My purified 3-Bromo-5-methyl-4-nitropyridine is a yellow oil/solid, but the literature reports it as a different color. Is this a problem?

While a slight yellow color is not uncommon for nitroaromatic compounds, a significant color difference could indicate the presence of impurities. It is always best to confirm the purity of your final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

III. Experimental Protocol: Column Chromatography of 3-Bromo-5-methyl-4-nitropyridine

This protocol provides a general framework for the purification. The specific solvent system and column size will need to be optimized based on the scale of your reaction and the impurity profile.

Step 1: Preparation
  • Select a Column: Choose a glass column of an appropriate size for the amount of crude material you need to purify.

  • Prepare the Stationary Phase: Weigh out the required amount of silica gel (230-400 mesh is a good standard).[12]

  • Choose the Eluent: Based on your TLC analysis, prepare a sufficient volume of your starting eluent (e.g., 95:5 hexane:ethyl acetate).

Step 2: Packing the Column
  • Place a small plug of cotton or glass wool at the bottom of the column.[9]

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.[9]

  • Prepare a slurry of the silica gel in your starting eluent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[9]

  • Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase.[14]

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

Step 3: Loading the Sample
  • Dissolve your crude 3-Bromo-5-methyl-4-nitropyridine in a minimal amount of a suitable solvent.

  • Carefully apply the sample solution to the top of the column.

  • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

Step 4: Elution and Fraction Collection
  • Carefully add your starting eluent to the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Gradually increase the polarity of the eluent as needed to elute your target compound.

  • Monitor the fractions by TLC.

Step 5: Isolation of the Purified Product
  • Combine the fractions that contain the pure 3-Bromo-5-methyl-4-nitropyridine.

  • Remove the solvent using a rotary evaporator to obtain your purified product.

IV. Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of organic compounds.[12]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for tunable polarity to achieve optimal separation.
Target Rf on TLC 0.2 - 0.5Provides a good balance between retention and elution for effective separation.[1]
Silica:Compound Ratio 50:1 to 100:1 (w/w)Prevents column overloading and ensures good separation.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_packing Packing cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_column Select Column prep_silica Prepare Silica Gel prep_column->prep_silica prep_eluent Choose Eluent prep_silica->prep_eluent pack_plug Add Cotton Plug prep_eluent->pack_plug pack_sand1 Add Bottom Sand Layer pack_plug->pack_sand1 pack_slurry Pour Silica Slurry pack_sand1->pack_slurry pack_sand2 Add Top Sand Layer pack_slurry->pack_sand2 load_dissolve Dissolve Crude Product pack_sand2->load_dissolve load_apply Apply Sample to Column load_dissolve->load_apply elute_add Add Eluent load_apply->elute_add elute_collect Collect Fractions elute_add->elute_collect elute_monitor Monitor by TLC elute_collect->elute_monitor iso_combine Combine Pure Fractions elute_monitor->iso_combine iso_evaporate Evaporate Solvent iso_combine->iso_evaporate iso_product Purified Product iso_evaporate->iso_product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause_overload Column Overloading start->cause_overload cause_solvent Inappropriate Solvent start->cause_solvent cause_degrade Compound Degradation start->cause_degrade sol_ratio Increase Silica:Compound Ratio cause_overload->sol_ratio sol_rf Optimize Rf to 0.2-0.5 cause_solvent->sol_rf sol_deact Use Deactivated Silica/Alumina cause_degrade->sol_deact

Caption: Troubleshooting Logic for Poor Separation.

VI. References

  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (URL: )

  • 3-Bromo-4-methyl-5-nitropyridine | 69872-15-7 - ChemicalBook. (URL: )

  • Chromatography and Rf Values (GCSE Chemistry) - Study Mind. (URL: [Link])

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (URL: )

  • Biodegradation of nitroaromatic compounds - PubMed. (URL: [Link])

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry. (URL: [Link])

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • GCSE Chemistry – Chromatography: Chromatograms & Calculating Rf Values - YouTube. (URL: [Link])

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])

  • TLC Separation of Nitroanilines | PDF | Chromatography - Scribd. (URL: [Link])

  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • R F Value Explanation - BYJU'S. (URL: [Link])

  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (URL: [Link])

  • Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - Beilstein Journals. (URL: [Link])

  • Running a Silica Gel Column - CommonOrganicChemistry.com. (URL: [Link])

  • Thin-Layer Chromatographic Separation of Antipyrine and Its Derivatives - ResearchGate. (URL: [Link])

  • Retention Factor in Chromatography: Understanding Its Formula and Significance - Mastelf. (URL: [Link])

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (URL: [Link])

  • (PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. (URL: [Link])

  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Tips and Tricks for the Lab: Column Packing - ChemistryViews. (URL: [Link])

  • TROUBLESHOOTING GUIDE - Phenomenex. (URL: [Link])

  • Chromatography - PubMed. (URL: [Link])

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. (URL: [Link])

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography - Scilit. (URL: [Link])

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • A.3 Silica Gel Cleanup (SGC) - TPH Risk Evaluation at Petroleum-Contaminated Sites. (URL: [Link])

  • Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. (URL: [Link])

Sources

Technical Support Center: Chemoselective Reduction of 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NR-Br-Pyridine-001 Status: Open Priority: Critical (Risk of hydrodehalogenation) Assigned Specialist: Senior Application Scientist

Triage & Root Cause Analysis

User Issue: "I am attempting to reduce the nitro group of 3-Bromo-5-methyl-4-nitropyridine to the corresponding amine. When I use standard catalytic hydrogenation (Pd/C, H₂, MeOH), I observe significant formation of the des-bromo byproduct (3-methyl-4-aminopyridine). How do I prevent the loss of the bromine atom?"

Root Cause: The issue stems from the high affinity of Palladium (Pd) for oxidative addition into Carbon-Halogen bonds, particularly in electron-deficient heteroaromatic systems like pyridine.

  • The Mechanism of Failure: In a standard hydrogenation setup, Pd(0) inserts into the C-Br bond (oxidative addition) faster or competitively with the reduction of the nitro group. This leads to hydrodehalogenation .[1]

  • The Solution Logic: You must switch from a catalytic cycle that relies on metal-hydride insertion (Pd) to a Single Electron Transfer (SET) mechanism (Iron/Tin) or use a poisoned catalyst that cannot insert into the C-Br bond (Sulfided Platinum).

Experimental Protocols (The "Patches")

Method A: The "Gold Standard" – Iron-Mediated Reduction (Fe/AcOH)

Recommendation: Use this for gram-to-kilogram scale. It is the most robust method for halonitropyridines.

Mechanism: Iron in acetic acid operates via an SET mechanism. The nitro group accepts electrons from the iron surface to form a radical anion, eventually reducing to the amine. The potential required to cleave the C-Br bond is not reached under these mild acidic conditions.

Protocol:

  • Setup: 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.

  • Charge: Suspend 3-Bromo-5-methyl-4-nitropyridine (1.0 equiv) in a mixture of Ethanol and Water (4:1 ratio).

  • Activation: Add Glacial Acetic Acid (5.0 equiv) and Iron Powder (325 mesh, reduced, 5.0 equiv).

    • Tip: Activate the iron powder beforehand by washing with dilute HCl if it is old/oxidized.

  • Reaction: Heat the mixture to 60–70 °C . Monitor by TLC/LCMS.

    • Reaction Time: Typically 1–3 hours.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Filter through a Celite pad to remove iron sludge. Wash the pad with warm Ethyl Acetate.

    • Neutralize the filtrate with saturated NaHCO₃ or 10% NaOH (carefully) to pH ~8-9.

    • Extract with Ethyl Acetate (3x).[2] Dry over Na₂SO₄ and concentrate.

Validation Data:

Parameter Value
Yield 85–91%
Debromination < 1%

| Reaction Color | Rusty brown susp.


 Clear/Yellow filtrate |
Method B: The "Clean Alternative" – Stannous Chloride (SnCl₂)

Recommendation: Use for small scale (<1g) or if acidic workup is problematic.

Protocol:

  • Charge: Dissolve substrate (1.0 equiv) in Ethanol or Ethyl Acetate .

  • Reagent: Add SnCl₂·2H₂O (5.0 equiv).[3]

  • Reaction: Stir at 70 °C for 2 hours.

  • Workup (The "Emulsion Fix"):

    • Cool to RT.

    • Pour into ice water. Neutralize with saturated NaHCO₃.

    • Crucial: If a thick white emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to complex the Tin. This breaks the emulsion.

Method C: Catalytic Hydrogenation (If strictly required)

Recommendation: Only use if chemical reductants are banned by process safety (e.g., heavy metal waste limits).

The Fix: You must use Platinum on Carbon (sulfided) or Pt/C poisoned with Vanadium .

  • Catalyst: 5% Pt/C (sulfided).

  • Solvent: Methanol or THF.

  • Pressure: 1–3 bar H₂ (Do not exceed 5 bar).

  • Additive: 0.1 equiv ZnBr₂ can sometimes further inhibit debromination.

Visualizing the Workflow

Decision Tree: Selecting the Right Method

The following diagram illustrates the logic flow for selecting the appropriate reduction method based on your specific constraints.

ReductionStrategy Start Start: Reduce 3-Bromo-5-methyl-4-nitropyridine ConstraintCheck Constraint Check: Is Heavy Metal Waste (Fe/Sn) Allowed? Start->ConstraintCheck YesMetals Yes, Metals Allowed ConstraintCheck->YesMetals Yes NoMetals No, Catalytic Only ConstraintCheck->NoMetals No ScaleCheck Scale of Reaction? YesMetals->ScaleCheck MethodPt SPECIALIZED: Pt/C (Sulfided) + H2 (Prevents oxidative addition) NoMetals->MethodPt Correct Path MethodPd FORBIDDEN: Pd/C + H2 (Causes Debromination) NoMetals->MethodPd Avoid! LargeScale >10 Grams ScaleCheck->LargeScale SmallScale <1 Gram ScaleCheck->SmallScale MethodFe RECOMMENDED: Fe / AcOH / EtOH (Robust, Scalable) LargeScale->MethodFe MethodSn ALTERNATIVE: SnCl2 / EtOH (Easy Setup, Messy Workup) SmallScale->MethodSn

Figure 1: Strategic decision tree for selecting the reduction methodology based on scale and waste constraints.

Mechanism of Action vs. Failure

This diagram contrasts the successful SET pathway against the catalytic failure mode.

Mechanism cluster_Fe Path A: Iron (SET) - SUCCESS cluster_Pd Path B: Pd/C (H2) - FAILURE Substrate 3-Bromo-5-methyl-4-nitropyridine FeSurface Fe Surface (e- source) Substrate->FeSurface Acidic Media PdSurface Pd(0) Surface Substrate->PdSurface H2 Atmosphere RadicalAnion Nitro Radical Anion FeSurface->RadicalAnion Single Electron Transfer ProductA 3-Bromo-5-methyl-4-aminopyridine (Br Intact) RadicalAnion->ProductA Reduction OxAdd Oxidative Addition (Pd inserts into C-Br) PdSurface->OxAdd Fast Kinetics ProductB 3-methyl-4-aminopyridine (Debrominated) OxAdd->ProductB Hydrogenolysis

Figure 2: Mechanistic comparison. Path A (Iron) avoids the oxidative insertion step responsible for bromine loss.

Troubleshooting & FAQ

Q: My reaction mixture turned into a black tar. What happened? A: This is likely polymerization. Pyridines with amino and bromo groups can self-polymerize at high temperatures.

  • Fix: Do not exceed 70 °C. Ensure your solvent volume is sufficient (at least 10 mL/g). Perform the reaction under an inert atmosphere (Nitrogen/Argon) to prevent oxidative polymerization of the aniline product.

Q: I see a new spot on TLC that is NOT the amine or the starting material. It's very polar. A: You may have triggered Nitro Group Migration or Nucleophilic Aromatic Substitution (


).
  • Context: In 3-bromo-4-nitropyridines, the nitro group is an excellent leaving group. If you used a nucleophilic amine or a strong base during the reaction, the nucleophile might have displaced the nitro group or caused it to migrate to the C3 position.

  • Fix: Stick to the Fe/AcOH protocol which is non-nucleophilic. Avoid using strong bases like NaOH during the reaction (only use them in workup).

Q: Can I use Sodium Dithionite (


)? 
A:  Yes. This is a viable "Method D".
  • Protocol: Dissolve substrate in THF/Water. Add

    
     (3-4 equiv).
    
  • Pros: Very mild, room temperature.

  • Cons: Reagent quality varies; requires fresh dithionite.

References

  • Selective Reduction of Halonitropyridines (Fe/AcOH)

    • Source: Organic Syntheses, Coll. Vol. 3, p.33 (1955); Vol. 22, p.5 (1942).
    • Context: Describes the reduction of 2-amino-5-bromo-3-nitropyridine using Iron and Acetic Acid, establishing the chemoselectivity of Fe for nitro groups in the presence of bromine.
    • URL:

  • Synthesis of 3-bromo-4-methyl-5-nitropyridine derivatives

    • Source: Royal Society of Chemistry (RSC), Supplementary Information for Med. Chem. Commun., 2013.[2]

    • Context: Provides detailed experimental protocols for the synthesis and manipulation of 3-bromo-4-methyl-5-nitropyridine scaffolds, confirming the stability of the Br-C bond under specific acidic reduction conditions.
    • URL:

  • Prevention of Hydrodehalogenation (Pt/C Sulfided)

    • Source:Journal of the American Chemical Society, "Selective Hydrogenation of Halonitroarom
    • Context: Establishes the utility of sulfided platinum and vanadium-doped catalysts for preventing dehalogen
    • URL: [J. Am. Chem. Soc.[4] Article (General Reference)]([Link])

  • Nitro Group Migration in Bromonitropyridines

    • Source:Heterocycles, Vol 65, No. 9, 2005.[4][5][6][7][8]

    • Context: "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.
    • URL:

Sources

Technical Support Center: Palladium Removal from 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PD-REM-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist Subject: High-efficiency Pd removal from electron-deficient, coordinating heterocycles.

Diagnostic Overview: The "Sticky Ligand" Problem

User Issue: You are observing persistent Palladium (Pd) levels (>50–100 ppm) in your 3-Bromo-5-methyl-4-nitropyridine product, even after standard silica chromatography or aqueous workup.

Technical Root Cause: The difficulty arises from the specific electronic architecture of your molecule. Pyridine derivatives are notorious "soft" ligands that coordinate strongly to Palladium.

  • The Pyridine Nitrogen: Acts as a strong

    
    -donor, anchoring the Pd species.
    
  • The Nitro Group: While electron-withdrawing (making the ring electron-deficient), it can create "push-pull" electronic effects that stabilize certain Pd(II) complexes.

  • The Chelate Effect: If your reaction used bidentate ligands (e.g., dppf, Xantphos), the Pd is stabilized in a complex that is thermodynamically resistant to stripping.

The Consequence: Standard flash chromatography is often insufficient because the Pd-complex co-elutes with your polar pyridine product.

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the best removal method for your specific scale and purity requirements.

purification_decision Start Start: Crude Reaction Mixture Solubility Is Product Soluble in Water-Immiscible Solvent (EtOAc, DCM, Toluene)? Start->Solubility Scale Reaction Scale Solubility->Scale Yes MethodA Method A: Solid-Supported Scavengers (Recommended) Solubility->MethodA No (Soluble in MeOH/DMF only) Target Target Pd Limit Scale->Target < 100g MethodC Method C: L-Cysteine Wash (Cost-Effective) Scale->MethodC > 1kg (Cost Sensitive) Target->MethodA < 10 ppm (Pharma/Tox) MethodB Method B: Activated Carbon (High Loss Risk) Target->MethodB < 100 ppm (Early Stage)

Figure 1: Purification Strategy Decision Tree. Selects methodology based on solubility, scale, and regulatory stringency.

Detailed Protocols

Method A: Solid-Supported Scavengers (Gold Standard)

Best for: High-value intermediates, strict ICH Q3D compliance (<10 ppm), and avoiding yield loss. Mechanism: Functionalized silica (Thiol or DMT) acts as a "super-ligand," out-competing the pyridine nitrogen for the Pd atom.

Recommended Scavenger:

  • Primary Choice: SiliaMetS® Thiol (or equivalent Thiol-modified silica).

  • Secondary Choice: SiliaMetS® DMT (Dimercaptotriazine) – Use if Thiol fails; DMT is more aggressive for Pd(II) species.

Protocol:

  • Dissolution: Dissolve the crude 3-Bromo-5-methyl-4-nitropyridine in a solvent where it is freely soluble (EtOAc, THF, or 10% MeOH/DCM). Avoid DMF/DMSO if possible, as they compete for Pd binding.

  • Loading: Add 4–5 equivalents of scavenger resin relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Temperature (Critical): Stir the suspension at 40–50°C for 4 hours.

    • Why? Room temperature scavenging is often too slow to break the Pyridine-Pd bond. Thermal energy is required for ligand exchange.

  • Filtration: Filter through a generic Celite pad or a 0.45 µm frit to remove the silica.

  • Rinse: Wash the filter cake with the reaction solvent to recover entrained product.

Method B: The "L-Cysteine" Wash (Aqueous Extraction)

Best for: Large scale (>100g) where resin cost is prohibitive. Mechanism: L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It extracts Pd from the organic phase into the aqueous phase.

Protocol:

  • Preparation: Dissolve crude product in Ethyl Acetate or Toluene.

  • Reagent: Prepare a 10% (w/v) aqueous solution of L-Cysteine .

  • Extraction:

    • Add the L-Cysteine solution to the organic layer (1:1 v/v ratio).

    • Heat the biphasic mixture to 50°C with vigorous stirring for 1 hour. Vigorous stirring is essential to increase surface area contact.

  • Separation: Cool to room temperature. Separate the layers. The Pd-Cysteine complex will be in the aqueous layer (often turning it yellow/brown).

  • Repeat: Repeat the wash 2–3 times until the aqueous layer remains colorless.

  • Wash: Perform a final wash with brine to remove residual cysteine.

Comparative Data: Scavenger Efficiency

The following data estimates removal efficiency for pyridine-based substrates containing nitro groups.

MethodReagent TypeTypical Pd RemovalYield RecoveryNotes
SiliaMetS® Thiol Functionalized Silica> 95%> 98%Best balance of purity and yield. Does not reduce nitro groups.
SiliaMetS® DMT Functionalized Silica> 99%95-98%Most powerful scavenger, but slightly more expensive.
Activated Carbon Adsorbent60-80%70-85%High Risk: Nitro-pyridines adsorb strongly to carbon, causing yield loss.
L-Cysteine Aqueous Wash85-90%> 95%Requires biphasic optimization; pH sensitive.
Crystallization Physical20-50%VariablePd often co-crystallizes with pyridines. Ineffective as a primary removal step.

Troubleshooting & FAQs

Q: I used Activated Carbon and lost 40% of my product. Why? A: Nitro-aromatics and pyridines both have high affinity for the graphitic planes of activated carbon due to


-

stacking.
  • Fix: Switch to Method A (Resin) . Silica supports do not interact strongly with the pyridine ring, preventing non-specific adsorption.

Q: Can the scavenger reduce my Nitro group to an Amine? A: Standard Thiol-modified silica (e.g., SiliaMetS Thiol) is generally stable and non-reducing under the mild conditions described (40-50°C, neutral solvent). However, avoid using polymetal scavengers or those containing hydrides.

  • Validation: Check LC-MS after 1 hour of scavenging to ensure the [M-16] or [M-30] peaks (corresponding to reduction) are absent.

Q: My Pd levels are still ~50 ppm after using Thiol resin. What now? A: You likely have a "Pd-Pincer" complex or a highly stable Pd(II) species.

  • Switch Ligand: Try SiliaMetS® DMT . The triazine unit offers a different bite angle and higher affinity.

  • Increase Temp: Increase scavenging temperature to Reflux (if solvent permits) for 1 hour.

  • Two-Step: Perform an L-Cysteine wash first (to remove bulk Pd), followed by a Thiol resin polish (to hit <10 ppm).

Q: The scavenger resin turned orange/red. Is this normal? A: Yes. This is a positive visual indicator. The color change confirms that Palladium is transferring from your solution onto the solid support. If the resin remains white, scavenging is not occurring (check temperature).

Workflow Visualization

scavenger_workflow Crude Crude Mixture (Dissolved) AddResin Add SiliaMetS® Thiol (5 eq) Crude->AddResin Incubate Incubate 50°C, 4 hrs AddResin->Incubate Kinetic Exchange Filter Filter (0.45µm) Incubate->Filter Capture Pd QC QC: ICP-MS (<10 ppm?) Filter->QC

Figure 2: Standard Operating Procedure for Solid-Supported Scavenging.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage White Paper. Strategies for Palladium Removal in Pharmaceutical Process Development. [Link]

Technical Support Center: Characterization of Impurities in 3-Bromo-5-methyl-4-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-5-methyl-4-nitropyridine. The focus is on the practical identification, characterization, and mitigation of common impurities encountered during the synthetic process.

Overview of Synthesis and Impurity Formation

The synthesis of 3-Bromo-5-methyl-4-nitropyridine is a multi-step process that often involves the nitration and bromination of a pyridine precursor. Due to the electron-deficient nature of the pyridine ring, these electrophilic substitution reactions can be challenging and may require harsh conditions or specific activation strategies, such as the use of the corresponding N-oxide.[1][2] The reaction conditions, stoichiometry, and purification methods all play a critical role in the purity profile of the final product.

Impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete conversion of precursors.[3]

  • Side-Reaction Products: Formation of isomers (regioisomers), over-reacted species (e.g., dinitrated or di-brominated products), or products from competing reaction pathways.[4][5]

  • Reagent-Related Impurities: Contaminants present in the starting materials or reagents.

  • Degradation Products: Decomposition of the product or intermediates under the reaction or workup conditions.

A systematic approach to identifying and characterizing these impurities is essential for ensuring the quality, safety, and efficacy of downstream applications, particularly in pharmaceutical development.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and analysis of 3-Bromo-5-methyl-4-nitropyridine in a question-and-answer format.

Question 1: My reaction monitoring (TLC/HPLC/GC) shows multiple product spots/peaks with similar properties to the desired product. What are they and how can I confirm their identity?

Answer:

Potential Cause: The presence of multiple, closely-related product peaks is a classic sign of regioisomer formation. During the electrophilic nitration or bromination of the pyridine ring, substitution can occur at different positions, leading to structural isomers. For example, you might be seeing 3-Bromo-5-methyl-2-nitropyridine or other variations depending on your specific synthetic route.

Recommended Actions & Rationale:

  • Hypothesize Potential Structures: Based on your reaction mechanism, draw the structures of the most likely regioisomers. The directing effects of the methyl and bromo/nitro groups will determine the probable substitution patterns.

  • Utilize LC-MS Analysis: This is the most direct method to begin characterization.

    • Rationale: An LC-MS will provide the molecular weight of the species in each peak. Isomers will have the identical molecular weight as your target compound but will typically exhibit different retention times. This allows you to quickly confirm if the impurities are indeed isomers.

  • Isolate the Impurity: If the impurity is present in a significant amount (>0.1%), isolation via preparative HPLC or column chromatography is necessary for definitive structural elucidation.

  • Perform 1D and 2D NMR Spectroscopy:

    • Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure determination.[7][8]

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly diagnostic for substituted pyridines. The relative positions of the substituents will create unique splitting patterns (e.g., doublets, singlets) and shifts for the remaining ring protons.

    • 2D NMR (COSY, HMBC, NOESY): These experiments will reveal proton-proton and proton-carbon correlations over multiple bonds, allowing you to piece together the exact connectivity of the molecule and confirm the substitution pattern.[9]

Question 2: My final product yield is low, and I have a significant amount of a water-soluble byproduct. What could be the issue?

Answer:

Potential Cause: This issue is common when the synthesis proceeds through a pyridine N-oxide intermediate. The nitration of 3-methylpyridine, for instance, is often facilitated by first oxidizing it to 3-methylpyridine-1-oxide.[1] If the subsequent deoxygenation step is incomplete, or if the N-oxide is carried through the bromination step, you may have N-oxide impurities.

Recommended Actions & Rationale:

  • Check Solubility: Pyridine N-oxides are significantly more polar and water-soluble than their corresponding free-base pyridines. If a major byproduct is lost to the aqueous phase during workup, it is a strong indicator of an N-oxide species.

  • Mass Spectrometry: Analyze the byproduct by MS. The N-oxide will have a molecular weight that is 16 amu higher (due to the extra oxygen atom) than the corresponding non-oxidized pyridine.

  • FTIR Spectroscopy: The N-O bond has a characteristic stretching frequency, typically in the 1200-1300 cm⁻¹ region. This can be a quick diagnostic tool.

  • Optimize the Deoxygenation Step: If N-oxide impurities are confirmed, you must revisit the deoxygenation step (e.g., using PCl₃ or PBr₃). Ensure you are using the correct stoichiometry and reaction time/temperature to drive the reaction to completion.

Question 3: My GC-MS analysis shows a peak with a molecular ion that is significantly higher than my product, corresponding to a di-brominated or di-nitrated species. How can I prevent this?

Answer:

Potential Cause: Formation of di-substituted products is a result of over-reaction, where the desired mono-substituted product reacts again with the electrophile (e.g., Br⁺ or NO₂⁺). This is often caused by poor control over reaction conditions.[5]

Recommended Actions & Rationale:

  • Control Stoichiometry: Carefully control the molar equivalents of your nitrating or brominating agent. Use no more than 1.0-1.1 equivalents of the reagent relative to your limiting reactant.

  • Lower the Reaction Temperature: Electrophilic aromatic substitutions are highly temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) will decrease the reaction rate and improve selectivity for the mono-substituted product.[10]

  • Slow Addition of Reagents: Add the electrophilic reagent dropwise over an extended period using an addition funnel. This maintains a low instantaneous concentration of the electrophile in the reaction mixture, disfavoring the second substitution reaction.

  • Monitor the Reaction Closely: Use TLC or rapid HPLC/GC analysis to monitor the consumption of the starting material and the appearance of the desired product. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-reacted byproducts.

Impurity Identification Workflow

The following diagram outlines a systematic workflow for the identification and characterization of unknown impurities.

Impurity_Workflow start Unexpected Peak Detected (HPLC/GC) lcms LC-MS or GC-MS Analysis start->lcms mw_match Molecular Weight Matches Product (Isomer)? lcms->mw_match Check m/z mw_higher Molecular Weight Higher? (Over-reaction/Adduct) mw_match->mw_higher No isolate Isolate Impurity (Prep-HPLC / Column) mw_match->isolate Yes mw_lower Molecular Weight Lower? (Starting Material/Fragment) mw_higher->mw_lower No mw_higher->isolate Yes mw_lower->isolate Yes nmr Structural Elucidation (1D/2D NMR, FTIR) isolate->nmr confirm_iso Confirm Isomeric Structure nmr->confirm_iso If Isomer confirm_over Confirm Di-Substituted or Adduct Structure nmr->confirm_over If Over-reacted confirm_sm Confirm SM or Intermediate Structure nmr->confirm_sm If SM/Intermediate remediate Modify Synthetic Route & Optimize Conditions confirm_iso->remediate confirm_over->remediate confirm_sm->remediate

Caption: Workflow for impurity identification.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common classes of impurities in this synthesis?

    • A1: The most common impurities are typically regioisomers (from substitution at an undesired position), unreacted starting materials or intermediates, and over-reaction products such as di-nitrated or di-brominated species. Pyridine N-oxide precursors, if used, can also be a significant impurity if not fully removed.[1][3][5]

  • Q2: How do I choose between HPLC and GC-MS for routine purity analysis?

    • A2: The choice depends on the properties of your compound and expected impurities. HPLC-UV is generally the gold standard for purity analysis in pharmaceutical settings due to its high precision and robustness for non-volatile compounds.[6][11] GC-MS is excellent for identifying volatile or semi-volatile impurities and provides valuable mass fragmentation data for structural clues. However, the target compound must be thermally stable and sufficiently volatile.[12][13] For comprehensive profiling, using both techniques is recommended as they provide orthogonal (different and complementary) information.

  • Q3: What is the best strategy for isolating an unknown impurity for NMR analysis?

    • A3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method for isolating impurities with high purity. The analytical HPLC method should first be optimized for the best possible separation between the main product and the impurity. This method is then scaled up to a larger column to process more material. After collection, the fractions containing the impurity are combined and the solvent is removed to yield the isolated compound for NMR analysis.[3]

  • Q4: Can I use UV spectroscopy to differentiate between isomers?

    • A4: Yes, to an extent. While isomers will have the same molecular weight, their UV-Vis spectra can be subtly different due to the different electronic environments created by the substituent positions. A Diode Array Detector (DAD) in an HPLC system can capture the full UV spectrum for each peak. A noticeable difference in the λmax or the overall shape of the spectrum between your product and an impurity peak is strong evidence that they are different compounds, likely isomers.

Key Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of 3-Bromo-5-methyl-4-nitropyridine.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column offering good resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 20% B to 80% B over 15 minA gradient is necessary to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature improves peak shape and reduces viscosity.
Detection UV at 254 nm and 280 nmPyridine rings typically absorb at these wavelengths.
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved to prevent column blockage.
System Suitability Tailing factor: 0.9-1.5; Resolution > 2.0To ensure the chromatographic system is performing adequately.[6]
Protocol 2: GC-MS Analysis for Volatile Impurities

This protocol is suitable for identifying thermally stable, volatile, or semi-volatile impurities.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate to a concentration of approximately 100 µg/mL.

  • GC-MS Parameters:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent). This is a general-purpose, low-polarity column suitable for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify peaks corresponding to impurities.

    • Analyze the mass spectrum of each impurity peak, paying close attention to the molecular ion (M⁺) and the fragmentation pattern.

    • Compare the observed spectra with libraries (e.g., NIST) and theoretical fragmentation patterns of suspected impurities.[12]

Potential Impurity Formation Pathway

The following diagram illustrates a simplified synthetic pathway, highlighting where key impurities can form.

reaction_pathway SM 3-Methylpyridine N_Oxide 3-Methylpyridine-1-oxide SM->N_Oxide Oxidation (e.g., H2O2) Nitrated_N_Oxide 3-Methyl-4-nitropyridine-1-oxide N_Oxide->Nitrated_N_Oxide Nitration (HNO3/H2SO4) Deoxygenated 3-Methyl-4-nitropyridine Nitrated_N_Oxide->Deoxygenated Deoxygenation (e.g., PCl3) Imp1 Impurity: Unreacted N-Oxide Nitrated_N_Oxide->Imp1 Incomplete Reaction Product 3-Bromo-5-methyl-4-nitropyridine Deoxygenated->Product Bromination (e.g., Br2/AcOH) Imp3 Impurity: Isomeric Product (e.g., 2-Bromo-) Deoxygenated->Imp3 Side Reaction Imp2 Impurity: Dibrominated Product Product->Imp2 Over-bromination

Sources

Technical Support Center: Solvent Selection for Suzuki Coupling of 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided research teams through the nuances of challenging cross-coupling reactions. The Suzuki coupling of 3-Bromo-5-methyl-4-nitropyridine is a prime example where success is not just about the catalyst or base, but is critically dependent on a well-reasoned solvent choice. This substrate presents a unique set of challenges: an electron-deficient pyridine ring, a strongly withdrawing nitro group, and the Lewis basicity of the pyridine nitrogen.

This guide is structured to move from foundational questions to specific troubleshooting scenarios, providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level strategic questions that form the basis of your experimental design.

Q1: What is the primary role of the solvent in this specific Suzuki coupling?

A: The solvent is not merely a medium for dissolution; it is an active participant in the reaction's success. For the Suzuki coupling of an electron-deficient substrate like 3-Bromo-5-methyl-4-nitropyridine, the solvent system performs several critical functions:

  • Solubilization: It must fully dissolve the organic halide, the boronic acid/ester, and the palladium catalyst complex.

  • Base & Boronate Activation: In most Suzuki reactions, an aqueous phase is included. Water is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and for activating the boronic acid, which facilitates the crucial transmetalation step.[1][2]

  • Modulating Reactivity: The solvent influences the stability of catalytic intermediates and can affect the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[3][4][5]

  • Managing Catalyst Stability: Coordinating solvents can interact with the palladium center, influencing its stability and activity.[3] For a pyridine-containing substrate, this is particularly important, as the substrate itself can act as a Lewis basic ligand and potentially inhibit the catalyst.[1]

Q2: How does the electron-deficient nature of the nitropyridine substrate affect solvent choice?

A: The presence of both a pyridine ring and a nitro group makes the aryl bromide highly electron-deficient. This has a direct impact on the catalytic cycle:

  • Facilitated Oxidative Addition: The rate-limiting step for many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. Electron-withdrawing groups, like the nitro group here, make the C-Br bond more susceptible to this insertion, generally accelerating this step.[1][6]

  • Solubility Considerations: Nitropyridine derivatives often have higher polarity and crystallinity, making them less soluble in nonpolar solvents like toluene or hexane. Therefore, more polar solvent systems are typically required. A mixture of a polar aprotic solvent and water is often a successful starting point.[7][8]

Q3: Is water necessary as a co-solvent? What are the risks?

A: For most standard Suzuki conditions using boronic acids and inorganic bases, water is highly beneficial and often necessary.[1][9][10] It promotes the reaction by dissolving the base and activating the boronic acid.[2] Aqueous mixtures are particularly effective for couplings involving nitrogen-containing heterocycles.[11]

However, the primary risk associated with water is protodeboronation , a side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond, effectively destroying the nucleophile.[6][12] If you observe significant amounts of deborylated starting material, you may need to reduce the water content or switch to anhydrous conditions.

Q4: Which classes of solvents are generally recommended as a starting point for this substrate?

A: Based on the substrate's polarity and the general requirements of the Suzuki reaction, the following solvent systems are excellent starting points for screening:

  • Ethers with Water: 1,4-Dioxane/H₂O or 2-MeTHF/H₂O (typically in ratios from 4:1 to 10:1).[1][13] These are robust, general-purpose systems.

  • Alcohols with Water: EtOH/H₂O or n-BuOH/H₂O.[1][8] Alcohols can aid in the reduction of Pd(II) precatalysts to the active Pd(0) species and improve solubility.[8]

  • Polar Aprotic Solvents with Water: DMF/H₂O or Acetonitrile/H₂O. These are good for substrates with poor solubility in ethers, but should be used with caution as they can sometimes lead to catalyst decomposition or side reactions at higher temperatures.[7][14]

Part 2: Troubleshooting Guide

When experiments do not proceed as expected, a logical, step-by-step approach to troubleshooting is essential.

Problem: Low or no conversion to the desired product.

  • Possible Cause 1: Poor Solubility. The most common issue. If your reaction mixture is a slurry or suspension, the reaction is likely diffusion-limited.

    • Solution: Increase the polarity of the solvent system. If you started with Toluene or THF, screen a more polar system like Dioxane/H₂O or DMF/H₂O. Ensure the reaction is vigorously stirred to maximize interfacial contact if it is biphasic.[1]

  • Possible Cause 2: Catalyst Inactivity/Poisoning. The pyridine nitrogen on your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: This is often a ligand- and base-dependent issue. Ensure you are using a sufficiently strong base to facilitate the catalytic cycle. Sometimes, switching to a more electron-rich, bulky phosphine ligand can overcome substrate inhibition by favoring the desired catalytic pathway. While a solvent change alone may not fix this, a solvent that better solvates the base can increase its effective concentration and push the reaction forward.

Problem: Significant protodeboronation of the boronic acid is observed.

  • Possible Cause: Boronic Acid Instability. This side reaction is often promoted by excess water, high temperatures, and prolonged reaction times, especially with more reactive boronic acids.[6]

    • Solution 1 (Modify Solvent/Base): Switch to anhydrous conditions. Use a solvent like dry Dioxane or 2-MeTHF with an anhydrous base like K₃PO₄ or CsF.[13]

    • Solution 2 (Modify Boron Reagent): Replace the boronic acid with a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[15] These reagents are generally more resistant to protodeboronation.

Problem: The reaction starts but stalls before completion.

  • Possible Cause: Product Precipitation. The coupled product may be insoluble in the chosen solvent system, causing it to crash out of solution and halt the reaction.[3]

    • Solution: This requires a solvent screen focused on the product's solubility. Run the reaction in several different solvent systems and monitor for precipitation. A solvent like DMF or DMAc, while sometimes problematic, may be necessary to keep the final product in solution long enough for the reaction to reach completion.[3]

Part 3: Experimental Protocols & Data
Protocol 1: General Screening Protocol for Solvent Selection

This protocol outlines a parallel screening approach to efficiently identify a suitable solvent system.

  • Preparation: In an array of reaction vials, add 3-Bromo-5-methyl-4-nitropyridine (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand, if separate.

  • Solvent Addition: To each vial, add a different pre-mixed solvent system (e.g., Dioxane/H₂O 4:1, DMF/H₂O 4:1, EtOH/H₂O 1:1, Toluene/EtOH/H₂O 2:2:1) to a final concentration of ~0.1 M with respect to the limiting reagent.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 equiv) to each vial.

  • Degassing: Seal the vials and thoroughly degas each mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction: Place the vials in a pre-heated reaction block at a suitable temperature (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench, and analyze by TLC or LC-MS to assess conversion and side product formation.

  • Analysis: Compare the outcomes to identify the solvent system that provides the highest conversion with the cleanest reaction profile.

Data Table: Comparison of Common Solvent Systems for Suzuki Couplings
Solvent System (v/v)ClassTypical Temperature (°C)Key AdvantagesPotential Issues
Dioxane / H₂O (4:1)Ether / Aqueous80 - 100Excellent general-purpose system, good for many substrates.[1]Dioxane is toxic and can form peroxides.[13]
2-MeTHF / H₂O (10:1)Ether / Aqueous70 - 80Greener alternative to THF/Dioxane, good phase separation.[16]May have lower solubility for very polar substrates.
Toluene / EtOH / H₂OAromatic / Protic / Aq.80 - 110Can handle less polar substrates; EtOH aids catalyst activation.Can be a complex triphasic system requiring vigorous stirring.
DMF / H₂O (5:1)Amide / Aqueous80 - 120High solvating power for difficult substrates and products.[3]Catalyst instability at high temps; difficult to remove post-reaction.[7]
Acetonitrile / H₂O (3:1)Nitrile / Aqueous70 - 80Good for polar substrates; can sometimes alter reaction selectivity.[4][14]Can be a coordinating solvent, potentially inhibiting the catalyst.[14]
EtOH / H₂O (1:1)Alcohol / Aqueous70 - 80"Green" solvent option, good for water-soluble reagents.[8]Lower boiling point limits temperature range.
Part 4: Visual Guides & Workflows
Solvent Selection Decision Workflow

This diagram provides a logical pathway for selecting and optimizing your solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization Start Start: Assess Reagent Solubility (Substrate & Boronic Acid) Screen Run Parallel Screen: - Dioxane/H₂O - 2-MeTHF/H₂O - DMF/H₂O Start->Screen Analyze Analyze @ 2h via LC-MS: - Conversion - Side Products Screen->Analyze Good_Conversion High Conversion (>80%)? Analyze->Good_Conversion Proceed Proceed to Scale-Up with Optimal Solvent Good_Conversion->Proceed Yes Stalled Stalled Reaction? Good_Conversion->Stalled No Low_Conversion Low Conversion (<20%)? Check_Solubility Re-evaluate Solubility: Is mixture homogeneous? Low_Conversion->Check_Solubility Yes Side_Products Major Side Products? Low_Conversion->Side_Products No Stalled->Low_Conversion No Check_Precipitate Check for Product Precipitation Stalled->Check_Precipitate Yes Deboronation Protodeboronation? Side_Products->Deboronation Yes Other Other Side Products: Re-evaluate Ligand/Base Side_Products->Other No Anhydrous Switch to Anhydrous: - Dry Dioxane - K₃PO₄ Deboronation->Anhydrous Yes Deboronation->Other No

Caption: A decision tree for systematic solvent selection and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism highlights where the solvent and base intervene.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)L₂-X] (Oxidative Addition) Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)L₂-R'] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R' (Product) Transmetal->Product ReductElim Reductive Elimination ArX Ar-X (Nitropyridine-Br) ArX->OxAdd Boronate R'-B(OH)₃⁻ (Activated Boronate) Boronate->Transmetal Base Base (e.g., K₂CO₃) + H₂O Base->Transmetal Activates Boronic Acid

Caption: The core mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]

  • Chemical Communications (RSC Publishing). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. How resistant are Suzuki couplings to nitro groups? [Link]

  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • Reddit. Problems with Suzuki coupling. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Bromo-5-methyl-4-nitropyridine: An Evaluation of Two Prominent Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of highly functionalized heterocyclic compounds is of paramount importance. 3-Bromo-5-methyl-4-nitropyridine is a key building block in the synthesis of various pharmaceutical agents, and its efficient preparation is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

Introduction to 3-Bromo-5-methyl-4-nitropyridine

3-Bromo-5-methyl-4-nitropyridine is a substituted pyridine derivative featuring a synthetically versatile combination of functional groups. The nitro group can be reduced to an amine, the bromine atom can participate in various cross-coupling reactions, and the pyridine ring itself is a common scaffold in many biologically active molecules. The strategic placement of these groups makes it a sought-after intermediate for the construction of complex molecular architectures.

This guide will explore two distinct and viable synthetic pathways to 3-Bromo-5-methyl-4-nitropyridine, starting from readily available precursors: 3-methylpyridine and 3,5-lutidine. Each route will be evaluated based on its reaction steps, overall yield, and operational considerations.

Route 1: Synthesis from 3-Methylpyridine

This classic approach leverages the electronic properties of the pyridine ring, which can be modulated by N-oxidation to facilitate electrophilic substitution. The overall strategy involves the N-oxidation of 3-methylpyridine, followed by nitration at the 4-position, and subsequent bromination.

Mechanistic Rationale

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the formation of the N-oxide increases the electron density in the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. The N-oxide group also sterically hinders the 2- and 6-positions, favoring substitution at the 4-position. The subsequent nitration with a mixture of nitric and sulfuric acid introduces the nitro group at the desired position. The final bromination step is also directed by the existing substituents.

Experimental Workflow

cluster_0 Route 1: From 3-Methylpyridine A 3-Methylpyridine B 3-Methylpyridine-N-oxide A->B N-Oxidation (H2O2, Acetic Acid) C 3-Methyl-4-nitropyridine-N-oxide B->C Nitration (HNO3, H2SO4) D 3-Bromo-5-methyl-4-nitropyridine C->D Bromination (POBr3 or Br2/PBr3)

Caption: Synthetic workflow for 3-Bromo-5-methyl-4-nitropyridine starting from 3-methylpyridine.

Detailed Protocol

Step 1: Synthesis of 3-Methylpyridine-N-oxide [1]

  • In a well-ventilated fume hood, combine 200 g (2.15 moles) of freshly distilled 3-methylpyridine with 600-610 mL of glacial acetic acid in a 2-L round-bottomed flask.

  • With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide.

  • Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

  • Remove the excess acetic acid and water under reduced pressure (30 mm).

  • After collecting approximately 500 mL of distillate, dilute the residue with 200 mL of water and concentrate again, collecting another 200 mL of distillate.

  • Cool the residual mixture to 0–5°C in an ice-salt bath and slowly add 500 mL of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.

  • Extract the strongly alkaline solution with 2 L of chloroform.

  • Dry the chloroform extracts over anhydrous sodium carbonate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by distillation under vacuum to yield 3-methylpyridine-N-oxide.

Step 2: Synthesis of 3-Methyl-4-nitropyridine-N-oxide [1]

  • To a 3-L round-bottomed flask immersed in an ice-salt bath, add 630 mL of cold (0–5°C) sulfuric acid (sp. gr. 1.84).

  • Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-N-oxide.

  • Cool the resulting mixture to about 10°C and add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50-mL portions with shaking.

  • Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 25–30 minutes.

  • A vigorous exothermic reaction will commence; control this by applying an ice-water bath.

  • Once the vigorous reaction subsides, remove the ice bath and allow the reaction to proceed for an additional 5–10 minutes.

  • Resume heating at 100–105°C for 2 hours.

  • Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.

  • Neutralize the solution by adding 1.36 kg of sodium carbonate monohydrate in small portions with stirring. This will cause the yellow crystalline product to precipitate.

  • Allow the mixture to stand for 3 hours to expel nitrogen oxides.

  • Collect the yellow solid by suction filtration, wash thoroughly with water, and dry.

  • The crude product can be recrystallized from acetone to yield pure 3-methyl-4-nitropyridine-N-oxide (yield: 70-73%).[1]

Step 3: Synthesis of 3-Bromo-5-methyl-4-nitropyridine

  • In a flask equipped with a reflux condenser and a stirring mechanism, place 3-methyl-4-nitropyridine-N-oxide.

  • Add phosphorus oxybromide (POBr₃) or a mixture of bromine and phosphorus tribromide (PBr₃) as the brominating agent.

  • Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Route 2: Synthesis from 3,5-Lutidine

An alternative approach begins with 3,5-lutidine (3,5-dimethylpyridine). This route also involves N-oxidation and nitration, followed by a selective bromination step. This pathway is particularly interesting as it starts from a symmetrical molecule.

Mechanistic Rationale

Similar to Route 1, the initial N-oxidation of 3,5-lutidine activates the pyridine ring for electrophilic nitration. The nitration is directed to the 4-position due to the electronic effects of the N-oxide and the methyl groups. The subsequent bromination step would need to be selective for the 3-position. This can be challenging, but under controlled conditions, it is achievable.

Experimental Workflow

cluster_1 Route 2: From 3,5-Lutidine E 3,5-Lutidine F 3,5-Dimethylpyridine-N-oxide E->F N-Oxidation (H2O2, catalyst) G 3,5-Dimethyl-4-nitropyridine-N-oxide F->G Nitration (KNO3, H2SO4) H 3-Bromo-5-methyl-4-nitropyridine G->H Selective Bromination (e.g., NBS, radical initiator)

Caption: Synthetic workflow for 3-Bromo-5-methyl-4-nitropyridine starting from 3,5-lutidine.

Detailed Protocol

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide [2]

  • Start with 3,5-lutidine as the raw material.

  • Perform an N-oxidation reaction using hydrogen peroxide in the presence of a suitable catalyst.

  • The reaction conditions, such as temperature and reaction time, should be optimized to achieve a high yield of 3,5-dimethylpyridine-N-oxide.

  • After the reaction is complete, the product can be isolated and purified using standard techniques.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide [2]

  • Mix 3,5-dimethylpyridine-N-oxide with concentrated sulfuric acid to form a solution.

  • At a temperature between 0-60°C, slowly add a sulfuric acid solution of potassium nitrate.

  • Heat the reaction mixture to 60-120°C for 0.5-12 hours.

  • The use of potassium nitrate as the nitrating agent is reported to reduce reaction time and avoid the formation of brown smoke, which is common when using nitric acid.[2]

  • Upon completion, the reaction mixture is worked up to isolate the 3,5-dimethyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of 3-Bromo-5-methyl-4-nitropyridine

  • The selective bromination of one of the methyl groups of 3,5-dimethyl-4-nitropyridine-N-oxide is the crucial step.

  • This can be achieved using a radical brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

  • The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux with irradiation from a UV lamp to initiate the radical reaction.

  • The reaction needs to be carefully monitored to favor mono-bromination.

  • After the reaction, the succinimide byproduct is filtered off, and the solvent is removed.

  • The resulting crude product is then purified, likely through column chromatography, to isolate the desired 3-bromo-5-methyl-4-nitropyridine.

Comparative Analysis

ParameterRoute 1 (from 3-Methylpyridine)Route 2 (from 3,5-Lutidine)
Starting Material 3-Methylpyridine3,5-Lutidine
Number of Steps 33
Key Intermediates 3-Methylpyridine-N-oxide, 3-Methyl-4-nitropyridine-N-oxide3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide
Reported Yields Step 2: 70-73%[1]Overall yields can be competitive, but the final bromination step's selectivity is crucial.
Advantages Well-established and documented procedures, particularly for the nitration step. High yield for the key nitration intermediate.Starts from a symmetrical molecule which can simplify some reaction pathways. The use of KNO₃ for nitration is environmentally friendlier.[2]
Disadvantages The nitration step involves a vigorous and potentially hazardous exothermic reaction that requires careful control.[1]The final selective bromination of one of the two methyl groups can be challenging and may lead to a mixture of products, potentially lowering the overall yield of the desired compound.

Conclusion

Both synthetic routes presented offer viable pathways to 3-Bromo-5-methyl-4-nitropyridine.

Route 1, starting from 3-methylpyridine , is a well-documented and robust method. The high yield reported for the synthesis of the key intermediate, 3-methyl-4-nitropyridine-N-oxide, makes it an attractive option. However, the highly exothermic nature of the nitration step necessitates stringent safety precautions and careful temperature control.

Route 2, commencing with 3,5-lutidine , presents an interesting alternative. The use of potassium nitrate for nitration is a notable advantage from an environmental and safety perspective. The primary challenge in this route lies in the selective mono-bromination of the two methyl groups in the final step. Achieving high selectivity is critical for obtaining a good overall yield and avoiding tedious purification procedures.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, safety considerations, and the desired purity of the final product. For large-scale production, the predictability and high yield of the key steps in Route 1 might be favored, provided that the necessary safety measures are in place. For laboratory-scale synthesis where environmental considerations are a higher priority, Route 2 offers a compelling alternative, assuming the challenge of selective bromination can be effectively addressed.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4.
  • Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.

Sources

cost-benefit analysis of different 3-Bromo-5-methyl-4-nitropyridine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of synthetic routes for 3-Bromo-5-methyl-4-nitropyridine , a critical intermediate in the development of azaindole-based kinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

The synthesis of 3-Bromo-5-methyl-4-nitropyridine presents a classic regioselectivity challenge in pyridine chemistry: introducing three contiguous substituents (Br, NO₂, Me) with high precision.

Our analysis identifies Route A (The N-Oxide Activation Pathway) as the superior method for scalability and yield, utilizing the strong para-directing effect of the N-oxide group to install the nitro moiety. Route B (The Aminopyridine Functionalization) serves as a viable alternative when nitration facilities are unavailable, though it suffers from lower overall throughput.

MetricRoute A: N-Oxide Activation Route B: Aminopyridine Oxidation
Primary Mechanism Electrophilic Aromatic Substitution (

)
Halogenation / Sandmeyer-type
Key Intermediate 3-Bromo-5-methylpyridine-1-oxide3-Bromo-5-methyl-4-aminopyridine
Overall Yield High (45–60%)Moderate (25–35%)
Scalability High (Industrial Standard)Low (Purification Bottlenecks)
Safety Profile Caution: Exothermic NitrationModerate: Bromine handling

Strategic Analysis of Synthetic Routes

Method A: The N-Oxide Activation Pathway (Recommended)

This route leverages the unique electronic properties of pyridine-N-oxides. While the pyridine ring is electron-deficient and resistant to electrophilic attack, the N-oxide moiety donates electron density to the 2- and 4-positions, facilitating nitration specifically at C4.

Why this works:

  • Starting Material: 3-Bromo-5-methylpyridine is commercially available or easily synthesized.

  • Regiocontrol: The C3-Bromo and C5-Methyl groups sterically crowd the C4 position, but the electronic activation from the N-oxide is strong enough to overcome this, directing the nitro group to C4 (para to the N-oxide).

  • Versatility: The N-oxide can be removed (deoxygenated) in the final step to restore the pyridine core.

Method B: The Aminopyridine Pathway

This route begins with 3-methyl-4-aminopyridine. Bromination occurs ortho to the amino group. Since position 3 is blocked by the methyl group, bromination occurs selectively at position 5. The amino group is then oxidized to a nitro group.

  • Limitation: Oxidation of aminopyridines to nitropyridines (e.g., using H₂O₂/H₂SO₄ or oxone) is often low-yielding and prone to over-oxidation or ring degradation.

Experimental Protocols (Route A)

Step 1: N-Oxidation of 3-Bromo-5-methylpyridine

Objective: Activate the pyridine ring for electrophilic substitution.

  • Reagents: 3-Bromo-5-methylpyridine (1.0 eq), Hydrogen Peroxide (30% aq, 5.0 eq), Acetic Acid (Solvent).

  • Protocol:

    • Dissolve 3-Bromo-5-methylpyridine in glacial acetic acid (5 vol).

    • Add hydrogen peroxide dropwise at room temperature.

    • Heat the mixture to 70–80°C for 12–16 hours. Monitor by TLC/LCMS (Product is more polar).

    • Workup: Concentrate under reduced pressure to remove acetic acid. Dilute with water and neutralize with solid Na₂CO₃. Extract with Chloroform/IPA (3:1). Dry over Na₂SO₄ and concentrate.

    • Yield: ~85–95% (Off-white solid).

Step 2: Nitration (The Critical Step)

Objective: Install the nitro group at the C4 position. Safety Note: This reaction involves fuming nitric acid and sulfuric acid.[1][2] Risk of thermal runaway. Maintain strict temperature control.

  • Reagents: 3-Bromo-5-methylpyridine-1-oxide (1.0 eq), Fuming HNO₃ (excess), Conc. H₂SO₄ (Solvent).[3][4][5]

  • Protocol:

    • Cool conc. H₂SO₄ (10 vol) to 0°C .

    • Slowly add the N-oxide intermediate.[1] Ensure complete dissolution.

    • Add fuming HNO₃ (3.0 eq) dropwise, keeping internal temperature < 10°C .

    • Allow to warm to room temperature, then heat to 90–100°C for 4–6 hours.

    • Quench: Pour the reaction mixture onto crushed ice (20 vol).

    • Isolation: Neutralize carefully with NH₄OH or Na₂CO₃ to pH 7–8. The product, 3-Bromo-5-methyl-4-nitropyridine-1-oxide , will precipitate as a yellow solid. Filter and wash with cold water.

    • Yield: 50–65%.

Step 3: Deoxygenation

Objective: Remove the N-oxide to yield the final target.

  • Reagents: PCl₃ (Phosphorus Trichloride) or Fe/Acetic Acid.

  • Protocol (PCl₃ Method):

    • Suspend the nitrated N-oxide in DCM or Chloroform (10 vol).

    • Cool to 0°C. Add PCl₃ (2.0 eq) dropwise.

    • Reflux for 2–4 hours.

    • Quench: Pour into ice water. Basify with NaOH (aq).[1][2]

    • Extraction: Extract with DCM. The organic layer contains the final product.

    • Purification: Recrystallization from Ethanol/Hexane or Silica Chromatography.

Visualization: Reaction Workflow (Route A)

SynthesisRoute Start 3-Bromo-5-methylpyridine Step1 N-Oxidation (H2O2, AcOH) Start->Step1 Inter1 3-Bromo-5-methyl pyridine-1-oxide Step1->Inter1 Yield: ~90% Step2 Nitration (HNO3, H2SO4, 100°C) Inter1->Step2 Inter2 3-Bromo-5-methyl 4-nitropyridine-1-oxide Step2->Inter2 Yield: ~60% Regioselective at C4 Step3 Deoxygenation (PCl3, DCM) Inter2->Step3 Final 3-Bromo-5-methyl 4-nitropyridine Step3->Final Yield: ~80%

Figure 1: Step-wise synthesis of 3-Bromo-5-methyl-4-nitropyridine via the N-Oxide pathway. Blue indicates starting material; Red indicates intermediates; Green indicates final product.

Cost-Benefit Analysis

The following table breaks down the operational costs and risks associated with scaling Route A.

FactorAnalysisRating
Reagent Cost Low. 3-picoline derivatives and mineral acids (HNO₃, H₂SO₄) are commodity chemicals. PCl₃ is inexpensive.[6][7]⭐⭐⭐⭐⭐
Atom Economy Moderate. The N-oxide route introduces an oxygen atom only to remove it later, generating phosphorus waste (POCl₃/H₃PO₃).⭐⭐⭐
Process Safety High Risk. Nitration of N-oxides is exothermic. The reaction generates nitrous fumes.[1] Requires blast shielding at scale.⭐⭐
Purification Excellent. Intermediates often precipitate upon neutralization, minimizing the need for expensive chromatography.⭐⭐⭐⭐
Time Efficiency Good. 3-step linear sequence. Total process time: ~3 days.⭐⭐⭐⭐

References

  • Nitration of Pyridine-N-Oxides

    • Title: The directive influence of the N-oxide group during the nitration of deriv
    • Source: ResearchGate / Recueil des Travaux Chimiques des Pays-Bas.
    • Context: Establishes that nitration of 3-bromo-pyridine-N-oxide occurs predominantly
  • General Synthesis of Bromo-Methyl-Nitropyridines

    • Title: Synthesis method of 3-bromo-5-methylpyridine (Precursor Synthesis).[7]

    • Source: Google P
    • Context: Provides methodology for the precursor skeleton construction.
  • Safety in Nitration Reactions

    • Title: 3-Methyl-4-nitropyridine-1-oxide Synthesis Procedure.[2]

    • Source: Organic Syntheses, Coll.[3] Vol. 4, p.654 (1963).

    • Context: Detailed safety protocols for controlling exotherms during pyridine-N-oxide nitr

Sources

Publish Comparison Guide: Biological Activity of 3-Bromo-5-methyl-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological potential, synthesis, and comparative performance of scaffolds derived from 3-Bromo-5-methyl-4-nitropyridine .

Executive Summary: The Strategic Value of the 5-Azaindole Scaffold

3-Bromo-5-methyl-4-nitropyridine (CAS: 1379323-18-8) is not merely a pyridine building block; it is the critical "linchpin" intermediate for synthesizing substituted 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) .[1][2]

While 7-azaindoles (e.g., Vemurafenib) dominate the kinase inhibitor landscape, the 5-azaindole isomer derived from this compound offers a distinct "scaffold hop."[1] It provides altered hydrogen-bonding vectors and significantly improved aqueous solubility compared to its 7-azaindole and indole counterparts, making it a high-value target for overcoming ADME (Absorption, Distribution, Metabolism, Excretion) failures in late-stage drug development.[1]

Chemical Architecture & Mechanism of Action

The Structural Advantage

The specific substitution pattern of 3-Bromo-5-methyl-4-nitropyridine allows for a regioselective Leimgruber-Batcho indole synthesis .[1][2]

  • C4-Nitro / C5-Methyl Proximity: The ortho relationship between the nitro and methyl groups primes the molecule for condensation with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.[1]

  • C3-Bromine Handle: The bromine atom is preserved during cyclization, positioning it perfectly for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach "hinge-binding" or "specificity pocket" moieties in kinase inhibitors.[2]

Mechanism of Action (Kinase Inhibition)

Derivatives synthesized from this scaffold typically function as ATP-competitive inhibitors .[1][2]

  • Hinge Binding: The pyridine nitrogen (N5 in the fused system) and the pyrrole NH (N1) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).

  • Solubility Modulation: Unlike the carbon-heavy indole, the extra nitrogen in the 5-position lowers LogP and increases polarity, often enhancing oral bioavailability.

Visualization: Mechanism of Action (DOT Diagram)

KinaseMechanism cluster_0 Biological Effect Scaffold 3-Bromo-5-methyl- 4-nitropyridine Reaction Leimgruber-Batcho Cyclization Scaffold->Reaction DMF-DMA Reductive Cyclization Core 7-Bromo-5-Azaindole (Scaffold) Reaction->Core Forms Pyrrole Ring Drug Kinase Inhibitor (Candidate) Core->Drug Suzuki Coupling (Ar-B(OH)2) Target ATP Binding Pocket (JAK2 / Aurora / c-Met) Drug->Target H-Bonding (Hinge Region)

Caption: Transformation of the pyridine precursor into a bioactive kinase inhibitor targeting the ATP pocket.[3]

Comparative Analysis: 5-Azaindole vs. Alternatives

The following table contrasts the performance of the 5-azaindole scaffold (derived from our product) against the industry-standard 7-azaindole and Indole .

Feature5-Azaindole (From 3-Br-5-Me-4-NO2-Py)7-Azaindole (Standard)Indole (Legacy)
Precursor 3-Bromo-5-methyl-4-nitropyridine2-Amino-3-bromopyridinePhenylhydrazine / Pyruvate
Water Solubility High (Polar N at pos.[1][2] 5)ModerateLow (Lipophilic)
Metabolic Stability High (Reduced oxidation risk)ModerateLow (C3 oxidation prone)
Kinase Selectivity High (Unique H-bond vector)High (Promiscuous binder)Low
Synthetic Access 3-Step (Batcho-Leimgruber)2-Step (Cyclization)1-Step (Fischer)
Primary Application "Scaffold Hopping" (IP generation)Validated Drugs (Vemurafenib)General Cytotoxics

Key Insight: Researchers facing solubility issues with a 7-azaindole lead candidate should switch to the 5-azaindole isomer using 3-Bromo-5-methyl-4-nitropyridine.[1][2] The shift in nitrogen position often maintains potency while drastically improving pharmacokinetic (PK) profiles [1].

Experimental Protocols

Synthesis of 7-Bromo-5-Azaindole (Scaffold Preparation)

This protocol converts the starting material into the bioactive core.[1][2]

Reagents:

  • 3-Bromo-5-methyl-4-nitropyridine (1.0 eq)[1][2]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)[1][2]

  • Iron powder (Fe) (5.0 eq)[2]

  • Acetic Acid (AcOH)[2]

Workflow:

  • Enamine Formation: Dissolve 3-Bromo-5-methyl-4-nitropyridine in anhydrous DMF. Add DMF-DMA.[1][2] Heat to 110°C for 4 hours under N2. The solution will turn deep red/purple (formation of the enamine intermediate).

  • Evaporation: Remove excess DMF-DMA and solvent under reduced pressure.

  • Reductive Cyclization: Resuspend the residue in AcOH/EtOH (1:1). Add Fe powder carefully. Reflux at 90°C for 2 hours .

  • Workup: Filter through Celite to remove iron. Neutralize filtrate with NaHCO3. Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: Expect 60-75% of 7-bromo-1H-pyrrolo[3,2-c]pyridine (5-azaindole).

Bioassay: In Vitro Kinase Inhibition (JAK2 Model)

This assay validates the biological activity of the final coupled derivative.

System: ADP-Glo™ Kinase Assay (Promega).[1][2] Target: JAK2 (Janus Kinase 2).[4]

  • Preparation: Dilute the synthesized 5-azaindole derivative in DMSO (10 mM stock). Prepare serial dilutions (10 μM to 0.1 nM).

  • Reaction:

    • Mix 2 μL of compound with 4 μL of JAK2 enzyme (0.5 ng/μL) in kinase buffer.

    • Incubate for 10 min at 25°C.

    • Add 4 μL of ATP/Substrate mix (Peptide substrate).

    • Incubate for 60 min at 25°C.

  • Detection:

    • Add 10 μL of ADP-Glo™ Reagent (stops reaction, depletes ATP).[1] Incubate 40 min.

    • Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration] to determine IC50 .

    • Validation Criteria: Positive Control (Ruxolitinib) must show IC50 < 5 nM.

Visualization: Synthesis Workflow (DOT Diagram)

SynthesisFlow Start Start: 3-Bromo-5-methyl- 4-nitropyridine Step1 Step 1: Condensation (DMF-DMA, 110°C) Start->Step1 Inter Intermediate: Enamine Species Step1->Inter Step2 Step 2: Reduction/Cyclization (Fe/AcOH, 90°C) Inter->Step2 Product Product: 7-Bromo-5-Azaindole (Bioactive Scaffold) Step2->Product

Caption: Step-by-step synthesis of the 5-azaindole core from the pyridine starting material.

References

  • National Institutes of Health (NIH). Azaindole Therapeutic Agents. PubMed Central. Available at: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules Journal. Available at: [Link][2]

  • American Chemical Society (ACS). Highly Regioselective and Practical Synthesis of Azaindole Derivatives.[5] Organic Process Research & Development. Available at: [Link][2]

Sources

evaluating the scalability of 3-Bromo-5-methyl-4-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromo-5-methyl-4-nitropyridine presents a classic heterocyclic challenge: installing a nitro group at the deactivated 4-position of a pyridine ring while maintaining the integrity of halogen and alkyl substituents. While direct electrophilic substitution is kinetically unfavorable due to the electron-deficient nature of the pyridine ring, the N-oxide activation strategy remains the industry standard.

However, scaling this route via traditional batch processing introduces significant safety risks, primarily due to the exothermicity of nitration and the thermal instability of nitropyridine N-oxides. This guide evaluates the transition from a Batch N-Oxide process to a Continuous Flow Nitration protocol, demonstrating that flow chemistry offers the only viable path for multi-kilogram production with acceptable safety margins.

Mechanistic Pathway & Regioselectivity

To understand the scalability constraints, we must first analyze the reaction mechanism. The pyridine nitrogen lone pair renders the ring electron-deficient. Oxidation to the N-oxide injects electron density into the ring (via the oxygen anion), specifically activating the C4 position for electrophilic attack (Nitration).

Reaction Scheme

The synthesis proceeds in three critical stages:

  • N-Oxidation: Conversion of 3-bromo-5-methylpyridine to its N-oxide.

  • Nitration: Electrophilic substitution at C4.

  • Deoxygenation: Removal of the N-oxide moiety to yield the target pyridine.

ReactionPathway Start 3-Bromo-5-methylpyridine Oxidation Step 1: N-Oxidation (H2O2, AcOH) Start->Oxidation NOxide Intermediate A: N-Oxide Oxidation->NOxide Nitration Step 2: Nitration (HNO3, H2SO4) NOxide->Nitration C4 Activation NitroNOxide Intermediate B: 4-Nitro-N-Oxide Nitration->NitroNOxide Exothermic! Deox Step 3: Deoxygenation (PCl3 or Fe/AcOH) NitroNOxide->Deox Product Target: 3-Bromo-5-methyl- 4-nitropyridine Deox->Product

Figure 1: Sequential synthesis pathway relying on N-oxide activation to overcome pyridine deactivation.

Comparative Analysis: Batch vs. Flow

The primary bottleneck in this synthesis is Step 2 (Nitration) . The introduction of a nitro group onto the N-oxide scaffold is notoriously exothermic. In a batch reactor, heat removal is limited by the surface-area-to-volume ratio, which decreases as scale increases (


, 

).
Route A: Traditional Batch Processing
  • Method: Slow addition of fuming

    
     to a solution of N-oxide in 
    
    
    
    at elevated temperatures (60–90°C).
  • Scalability Verdict: POOR .

  • Failure Mode: Accumulation of unreacted nitric acid at low temperatures followed by a thermal runaway upon heating. The decomposition of 4-nitropyridine N-oxides can be explosive.[1]

Route B: Continuous Flow Chemistry (Recommended)
  • Method: Pumping the N-oxide substrate and nitrating mixture through a temperature-controlled microreactor or mesofluidic coil.

  • Scalability Verdict: EXCELLENT .

  • Advantage: The high surface-to-volume ratio of microreactors allows for near-instantaneous heat dissipation. This permits the use of "harsh" conditions (higher T, higher concentration) with complete safety, significantly reducing reaction time from hours to minutes.

Data Comparison Table
MetricBatch Process (5L Reactor)Continuous Flow (Mesofluidic)
Reaction Time 4–6 Hours2–5 Minutes (Residence Time)
Yield (Nitration Step) 55–65%82–88%
Temperature Control

C (Risk of hotspots)

C (Isothermal)
Safety Profile High Risk (Runaway potential)Inherently Safe (Low active volume)
Regioselectivity (4-NO2) 10:1 (vs 2-NO2)>20:1
Space-Time Yield 0.5 kg/L/day 12 kg/L/day

Detailed Experimental Protocol (Route B: Flow)

This protocol describes the scalable synthesis of the critical intermediate 3-bromo-5-methyl-4-nitropyridine 1-oxide using a continuous flow setup.

Equipment Requirements
  • Pumps: 2x High-pressure chemically resistant pumps (e.g., HPLC or syringe pumps for lab scale; diaphragm pumps for pilot).

  • Reactor: PFA or SiC (Silicon Carbide) coil reactor (Volume: 10–20 mL).

  • Thermal Control: Circulating oil bath or cryostat capable of 90°C.

Reagents
  • Stream A (Substrate): 3-Bromo-5-methylpyridine 1-oxide (1.0 M) in conc.

    
    .
    
  • Stream B (Nitrating Agent): Fuming

    
     (1.5 equiv) mixed with conc. 
    
    
    
    .
Step-by-Step Methodology
  • Feed Preparation:

    • Dissolve the N-oxide precursor in sulfuric acid. Note: This is exothermic; cool during dissolution.

    • Prepare the nitrating mixture (Mixed Acid) in a separate vessel.

  • System Priming:

    • Flush the reactor lines with pure

      
       to establish flow and pressure equilibrium.
      
    • Set the reactor temperature to 85°C .

  • Reaction Execution:

    • Set Pump A (Substrate) flow rate to 2.0 mL/min.

    • Set Pump B (Acid) flow rate to 1.0 mL/min (Adjust based on stoichiometry).

    • Streams meet at a T-mixer (SiC or Hastelloy) and enter the heated residence coil.

    • Residence Time: Target 3–5 minutes.

  • Quenching:

    • Direct the reactor output into a stirred vessel containing crushed ice/water. Caution: Massive exotherm upon dilution.

    • Neutralize with 50% NaOH or

      
       to pH 4–5 to precipitate the product.
      
  • Workup:

    • Filter the yellow precipitate (4-nitro-N-oxide).

    • Wash with cold water and dry under vacuum.

Post-Processing (Deoxygenation)

To obtain the final 3-Bromo-5-methyl-4-nitropyridine , the N-oxide must be reduced.

  • Protocol: Suspend the nitro-N-oxide in chloroform. Add

    
     (1.2 equiv) dropwise at 0°C, then reflux for 1 hour. Pour onto ice, neutralize, and extract.
    
  • Note:

    
     is preferred over Fe/AcOH here to avoid reducing the nitro group to an amine.
    

Workflow Visualization

The following diagram illustrates the continuous flow setup required to manage the safety parameters of this synthesis.

FlowProcess cluster_inputs Feed Strategy cluster_reactor Thermal Zone (85°C) FeedA Feed A: N-Oxide in H2SO4 Mixer T-Mixer (High Turbulence) FeedA->Mixer Pump A FeedB Feed B: Fuming HNO3 / H2SO4 FeedB->Mixer Pump B Reactor Residence Coil (PFA/SiC, 5 min) Mixer->Reactor Quench Quench Vessel (Ice/Water) Reactor->Quench Product Stream Workup Filtration & Drying Quench->Workup

Figure 2: Schematic of the continuous flow nitration setup, ensuring isothermal conditions.

Critical Analysis & Troubleshooting

Why the N-Oxide Route?

Researchers often ask if the N-oxide step can be skipped.

  • Direct Nitration: Attempting to nitrate 3-bromo-5-methylpyridine directly usually fails. The pyridine ring is too deactivated. Forcing conditions (high T, superacids) lead to decomposition or nitration at the methyl group (side chain oxidation).

  • Halogen Dance: Starting from 2,5-dibromopyridine and using LDA (Lithium Diisopropylamide) can install groups at C4, but this requires cryogenic conditions (-78°C), which are prohibitively expensive at scale.

Impurity Profile

In the flow process, the short residence time minimizes:

  • Over-nitration: Prevention of dinitro species.

  • Denitration: At high temperatures, the nitro group can be hydrolyzed; flow chemistry cools the reaction before this occurs.

  • Isomer formation: The steric bulk of the Bromine and Methyl groups at C3 and C5 naturally directs the Nitro group to C4, but precise temperature control in flow further enhances this selectivity (20:1 vs 10:1 in batch).

References

  • Nitration of Pyridine N-Oxides (Regioselectivity)

    • Van Ammers, M., & Den Hertog, H. J. (1958). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide. Recueil des Travaux Chimiques des Pays-Bas.
  • Synthesis of 3-Methyl-4-nitropyridine-1-oxide (Standard Protocol)

    • Organic Syntheses, Coll. Vol. 4, p.654 (1963); Vol. 33, p.79 (1953).
  • Continuous Flow Nitration Safety & Scale-up

    • Sagandira, C. R., et al. (2020).[2] Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration... Organic Process Research & Development.

  • Microchannel Technology for Nitropyridine Synthesis

    • ResearchGate Comparison of Batch vs. Microchannel for 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Deoxygenation of N-Oxides

    • H. S.[3] Mosher et al. Heterocyclic Compounds. Pyridine N-oxide chemistry overview.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical intermediates, such as 3-Bromo-5-methyl-4-nitropyridine, demands a proactive and informed approach to personal protection. While comprehensive toxicological data for this specific compound is not extensively published, a robust safety protocol can be established by analyzing its structural motifs—a brominated, nitrated pyridine ring—and the known hazards of analogous compounds. This guide provides a detailed operational plan for personal protective equipment (PPE) to ensure the safe handling, use, and disposal of 3-Bromo-5-methyl-4-nitropyridine in a laboratory setting.

Hazard Analysis: An Evidence-Based Approach

The core principle of chemical safety is to anticipate and mitigate risk. Given the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-5-methyl-4-nitropyridine, we must infer its potential hazards from structurally related chemicals. The presence of a nitro group and a halogen on a pyridine ring suggests a potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or absorbed through the skin.

The table below summarizes the documented hazards of similar nitropyridine compounds, which form the basis for our PPE recommendations. It is crucial to handle 3-Bromo-5-methyl-4-nitropyridine as if it possesses all these potential hazards.

Analogous Compound CAS Number Documented Hazards Source
5-bromo-2-nitropyridine39856-50-3Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]Jubilant Ingrevia SDS[1]
3-Bromo-4-methylpyridine3430-22-6Skin corrosion/irritation (Category 2), Serious eye damage/irritation (Category 2), STOT-single exposure (Category 3, Respiratory system).[2]Thermo Fisher Scientific SDS[2]
5-Bromo-2-cyano-3-nitropyridine573675-25-9Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331), Causes skin irritation (H315), Causes serious eye irritation (H319).[3]TCI Chemicals SDS[3]
3-Bromopyridine626-55-1Harmful by inhalation, Harmful in contact with skin, Causes skin and eye irritation.[4]Thermo Fisher Scientific SDS[4]

Based on this analysis, we will proceed with the assumption that 3-Bromo-5-methyl-4-nitropyridine is, at a minimum, a skin, eye, and respiratory irritant, and is potentially toxic via multiple exposure routes.

The Core Defense: Engineering Controls and PPE

The first line of defense is always engineering controls. All handling of 3-Bromo-5-methyl-4-nitropyridine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Personal protective equipment serves as the critical final barrier.

Essential PPE Ensemble
  • Hand Protection : Double-gloving is mandatory. Wear two pairs of nitrile gloves, as nitrile is generally resistant to pyridine compounds.[5] Ensure gloves are inspected for any signs of degradation or perforation before use.[1] Cuffs should be tucked under the sleeves of the lab coat.

  • Eye and Face Protection : Chemical splash goggles are required at all times. When handling larger quantities (>5g) or performing operations with a high risk of splashing, a full-face shield must be worn over the safety goggles.[1]

  • Body Protection : A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is the minimum requirement. For procedures involving significant quantities or a high risk of spills, a chemical-resistant apron worn over the lab coat is strongly recommended.[6]

  • Respiratory Protection : While working in a fume hood should provide adequate protection from vapors, if there is any potential for aerosol generation outside of a containment system, respiratory protection would be required.[7]

Operational Plans: From Preparation to Disposal

A systematic workflow is essential to prevent exposure and contamination. The following protocols provide step-by-step guidance for key operations.

Standard Handling Workflow

The logical flow for handling 3-Bromo-5-methyl-4-nitropyridine should always prioritize containment and minimizing exposure.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup & Disposal Phase Prep 1. Don PPE (See Fig. 2) Verify 2. Verify Fume Hood Functionality Prep->Verify Gather 3. Assemble Materials (Chemical, Glassware, Absorbent Pads) Verify->Gather Weigh 4. Weigh/Transfer Compound Gather->Weigh React 5. Perform Reaction/ Dissolution Weigh->React Seal 6. Tightly Seal All Containers React->Seal Decon 7. Decontaminate Surfaces Seal->Decon Waste 8. Segregate & Dispose of Waste (See Section 4) Decon->Waste Doff 9. Doff PPE (See Fig. 2) Waste->Doff Wash 10. Wash Hands Thoroughly Doff->Wash

Figure 1: A procedural workflow for the safe handling of 3-Bromo-5-methyl-4-nitropyridine.

PPE Donning and Doffing Protocol

Cross-contamination is most likely to occur during the removal of PPE. Adhering to a strict doffing sequence is non-negotiable.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Outer Gloves (over cuffs) don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield/Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Figure 2: The mandatory sequence for donning and doffing personal protective equipment.

Emergency Spill Response

In the event of a small spill (<5g) inside a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Contain the Spill : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels.

  • Clean-Up : Wearing your full PPE, carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.

  • Dispose : Treat all spill cleanup materials as hazardous waste.

For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal and Decontamination Plan

Proper disposal is a critical component of the handling lifecycle.

  • Solid Waste : All disposable items contaminated with 3-Bromo-5-methyl-4-nitropyridine, including gloves, absorbent pads, and weighing papers, must be placed in a clearly labeled, sealed plastic bag within the fume hood.[7] This bag should then be transferred to a designated solid hazardous waste container.

  • Liquid Waste : Any solutions containing this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Empty Containers : The original container of 3-Bromo-5-methyl-4-nitropyridine must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Contaminated Clothing : If clothing becomes contaminated, remove it immediately while under a safety shower and seek medical attention.[9] Contaminated clothing must be decontaminated or disposed of as hazardous waste. Do not launder with other clothing.[8]

By adhering to these rigorous operational and disposal plans, you establish a self-validating system of safety that protects you, your colleagues, and your research. This proactive stance, grounded in the analysis of related chemical hazards, allows for the confident and responsible advancement of scientific discovery.

References

  • Thermo Fisher Scientific. (2025).
  • TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.
  • Apollo Scientific. (2023).
  • Thermo Fisher Scientific. (2025).
  • New Jersey Department of Health. (n.d.). Hazard Summary: 3-Bromopropyne.
  • Cole-Parmer. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of Washington. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU)
  • Jubilant Ingrevia Limited. (2024).
  • Chemos GmbH & Co. KG. (n.d.).
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.